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An In-Depth Technical Guide to the Crystal Structure Analysis of (3-(Diphenylphosphoryl)phenyl)boronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Moieties In the landscape of medicinal chemistry and materials science, the rational design of functional molecules is...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Moieties

In the landscape of medicinal chemistry and materials science, the rational design of functional molecules is paramount. The compound (3-(Diphenylphosphoryl)phenyl)boronic acid represents a fascinating conjunction of two highly influential chemical moieties: the boronic acid group and the diphenylphosphoryl group.

The boronic acid functional group, -B(OH)₂, is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond synthesis, its unique ability to form reversible covalent bonds with diols has positioned it as a critical pharmacophore for enzyme inhibition and a versatile component in glucose sensors.[1] The boronic acid moiety is a mild Lewis acid with a trigonal planar, sp²-hybridized boron atom, which can readily accept a lone pair to become tetrahedral, a feature central to its mechanism of action in biological systems.[2]

On the other hand, the diphenylphosphoryl group, -P(O)(C₆H₅)₂, brings a distinct set of properties. The phosphoryl oxygen (P=O) is an excellent hydrogen bond acceptor, a characteristic that heavily influences the supramolecular chemistry and crystal packing of organophosphorus compounds.[3][4] This group imparts thermal and chemical stability and can engage in various non-covalent interactions, making it a valuable building block in crystal engineering—the design and synthesis of functional solid-state structures.[5]

The combination of these two groups in a single molecule creates a bifunctional scaffold with significant potential. Understanding its precise three-dimensional structure is not merely an academic exercise; it is the key to unlocking its function. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for this purpose, providing atomic-resolution data on molecular geometry and the intricate network of intermolecular interactions that govern a material's bulk properties.[6][7][8] This guide provides a comprehensive walkthrough of the process, from obtaining suitable crystals to the in-depth analysis of the crystal structure and its implications.

Part 1: The Experimental Workflow: From Synthesis to Diffraction

The journey to a crystal structure begins with the synthesis of the compound and the meticulous process of growing a single crystal suitable for analysis.

Synthesis and Crystallization Protocol

A plausible synthetic route involves the palladium-catalyzed Miyaura borylation of a suitable precursor, such as 3-bromophenyl-diphenylphosphine oxide.

Step-by-Step Synthesis & Crystallization:

  • Reaction Setup: To a solution of 3-bromophenyl-diphenylphosphine oxide (1.0 eq) in a suitable solvent like 1,4-dioxane, add bis(pinacolato)diboron (B₂pin₂) (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).

  • Reaction Execution: Purge the mixture with an inert gas (e.g., argon) and heat to reflux (typically 80-100 °C) for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup & Hydrolysis: After cooling, filter the reaction mixture and concentrate the solvent. The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an acid (e.g., aqueous HCl) or by silica gel column chromatography.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain (3-(Diphenylphosphoryl)phenyl)boronic acid as a solid powder.

  • Single Crystal Growth: The key to successful SC-XRD is a high-quality single crystal (ideally >0.1 mm in all dimensions) with minimal defects.[9] Slow evaporation is a common and effective technique:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, or ethyl acetate) in a clean vial.

    • Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • The slow decrease in solubility will, under ideal conditions, lead to the formation of well-ordered single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. The fundamental principle is Bragg's Law, which relates the wavelength of incident X-rays, the spacing between crystal lattice planes, and the angle of diffraction.

Experimental Protocol:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The crystal is flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

  • Unit Cell Determination: A series of initial diffraction images are collected to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles and recording the intensities and positions of the thousands of diffracted X-ray reflections.

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}

Caption: Workflow from synthesis to structural analysis.

Part 2: Structure Solution and Refinement

The collected diffraction data is a reciprocal-space representation of the crystal. Computational methods are required to translate this into a real-space atomic model.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

  • Structure Refinement: The model is refined against the experimental data using least-squares methods. This process optimizes atomic positions, bond lengths, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (R1) and the goodness-of-fit (GooF).

Table 1: Representative Crystal Data and Structure Refinement Parameters. (Note: As a specific CIF file for the title compound is not publicly available, these are typical values presented for illustrative purposes.)

ParameterValue
Empirical formulaC₁₈H₁₆BO₃P
Formula weight322.10
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.5 Å, b = 15.2 Å, c = 11.8 Å, β = 98.5°
Volume1865 ų
Z (Molecules per unit cell)4
Density (calculated)1.145 Mg/m³
Absorption coefficient0.15 mm⁻¹
Reflections collected15200
Independent reflections4300 [R(int) = 0.04]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.115
Goodness-of-fit (S)1.05

Part 3: In-Depth Structural Analysis

The refined crystal structure provides a wealth of information about both the individual molecule and its aggregation in the solid state.

Intramolecular Geometry

The analysis begins with the geometry of a single molecule. This includes precise bond lengths, bond angles, and torsion angles that define the molecule's conformation. For (3-(Diphenylphosphoryl)phenyl)boronic acid, key points of interest would be:

  • The planarity of the central phenyl ring.

  • The torsion angle between the plane of the boronic acid group and the phenyl ring. This is often non-zero due to steric hindrance with the ortho-hydrogen.[10]

  • The geometry around the phosphorus atom, which is expected to be tetrahedral.

  • The C-P-C and O=P-C bond angles.

  • The orientation of the two phenyl rings attached to the phosphorus atom.

Table 2: Selected Representative Bond Lengths and Angles. (Based on data from phenylboronic acid and related organophosphorus structures.)[11]

Bond/AngleLength (Å) / Degrees (°)Description
B-C(phenyl)~1.56 ÅBoron-carbon bond
B-O~1.37 ÅBoron-oxygen bond
P=O~1.48 ÅPhosphoryl double bond
P-C(phenyl)~1.80 ÅPhosphorus-carbon single bond
O-B-O~116°Angle within the boronic acid group
C-B-O~119°, ~125°Asymmetry due to crystal packing forces
C-P-C~106°Angle between phenyl rings on phosphorus
O=P-C~112°Angle involving the phosphoryl oxygen
Supramolecular Assembly and Intermolecular Interactions

The crystal packing describes how individual molecules arrange themselves to form the solid-state lattice. This arrangement is dictated by a hierarchy of non-covalent interactions.[12][13]

  • Primary Hydrogen Bonding Motif: The most dominant interaction for phenylboronic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds.[14] This creates a robust eight-membered ring, often referred to as an R²₂(8) supramolecular synthon.[15] This motif is the principal driving force for the crystal assembly.

  • Role of the Phosphoryl Group: The phosphoryl oxygen (P=O) is a potent hydrogen bond acceptor. In the absence of stronger donors (like O-H), it readily interacts with weaker C-H donors from neighboring phenyl rings (C-H···O=P). These interactions, while weaker than the O-H···O bonds, are numerous and act as crucial secondary forces that guide the three-dimensional packing of the primary boronic acid dimers.[3]

  • π-Interactions: The multiple phenyl rings provide ample opportunity for π-π stacking and C-H···π interactions. These dispersive forces help to maximize packing efficiency and contribute significantly to the overall lattice energy.[16]

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}

Caption: Key intermolecular hydrogen bonding motifs.

Table 3: Representative Hydrogen Bond Geometry. (Based on data from phenylboronic acid and related organophosphorus structures.)

D–H···AD-H (Å)H···A (Å)D···A (Å)∠(DHA) (°)SymmetryMotif
O-H···O0.841.852.68175-x,-y,-zR²₂(8)
C-H···O=P0.952.453.38165x, y-1, zChain

(D = donor atom, H = hydrogen, A = acceptor atom)

Part 4: Hirshfeld Surface Analysis: Quantifying Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal.[10][17] The analysis partitions crystal space, generating a unique surface for each molecule. This surface can be color-mapped with various properties, providing intuitive insights into crystal packing.

Protocol for Hirshfeld Surface Analysis using CrystalExplorer:

  • Input: A Crystallographic Information File (CIF) from the refined structure is required.

  • Surface Generation: Import the CIF into the CrystalExplorer software and generate the Hirshfeld surface around the molecule of interest.

  • Property Mapping: Map properties onto the surface:

    • dₙₒᵣₘ : This property highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii sum (key hydrogen bonds), white regions represent contacts around the vdW distance, and blue regions indicate longer contacts.

    • Shape Index: Identifies complementary hollows (red) and bumps (blue) where molecules pack together. It is particularly useful for visualizing π-π stacking, which appears as adjacent red and blue triangles.

  • Fingerprint Plots: Generate 2D "fingerprint plots," which are histograms of all intermolecular contacts. These plots can be deconstructed to show the percentage contribution of each type of contact (e.g., O···H, H···H, C···H) to the total Hirshfeld surface area, providing a quantitative summary of the packing forces.

Table 4: Representative Contributions to the Hirshfeld Surface Area. (Based on data from 3-cyanophenylboronic acid.)[18]

Contact TypeContribution (%)Description
H···H~40-50%Non-specific van der Waals interactions
O···H / H···O~20-25%Represents O-H···O and C-H···O hydrogen bonds
C···H / H···C~10-15%C-H···π interactions
C···C~5-10%π-π stacking interactions
B···H / H···B~3-5%Contacts involving the boron atom
P···H / H···P~3-5%Contacts involving the phosphorus atom
Other~1-5%Minor contributions

Part 5: Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of (3-(Diphenylphosphoryl)phenyl)boronic acid has profound implications.

  • For Drug Development:

    • Target Interaction: The boronic acid group is known to form a reversible, tetrahedral covalent adduct with the catalytic serine residue in serine proteases.[2] The crystal structure provides the precise geometry of the "warhead," which is critical for computational docking and rational inhibitor design.

    • Polymorphism: Different crystal packing arrangements (polymorphs) can have drastically different physical properties, including solubility and bioavailability. A thorough structural analysis is the first step in identifying and controlling polymorphism, a critical aspect of pharmaceutical development.

    • Structure-Activity Relationship (SAR): The conformation of the molecule in the solid state can provide insights into its likely bioactive conformation. The orientation of the diphenylphosphoryl group relative to the boronic acid is key for understanding how the molecule will fit into a protein's binding pocket.

  • For Materials Science:

    • Crystal Engineering: The identification of robust supramolecular synthons, like the R²₂(8) boronic acid dimer and the C-H···O=P interactions, provides a blueprint for designing new multi-component crystals (co-crystals) with tailored architectures and properties (e.g., for non-linear optics or gas storage).[1]

    • Physical Properties: The network of intermolecular interactions directly influences the material's melting point, hardness, and stability. Understanding the crystal packing allows for the prediction and tuning of these bulk properties.[19]

Conclusion

The crystal structure analysis of (3-(Diphenylphosphoryl)phenyl)boronic acid is a multi-faceted process that bridges synthetic chemistry, advanced analytical techniques, and computational modeling. The analysis reveals not only the precise atomic arrangement of the molecule but, more importantly, the subtle hierarchy of intermolecular forces that govern its assembly into a functional material. The classic boronic acid dimer provides the primary structural motif, which is then organized into a three-dimensional architecture by a network of weaker C-H···O=P and π-interactions. This detailed structural knowledge is indispensable for rationally designing next-generation enzyme inhibitors and advanced functional materials.

References

  • Marasinghe, A. A., Averkiev, B. B., & Aakeröy, C. B. (n.d.). Anticipated R 2 2 (8) dimeric hydrogen-bonding motif. ResearchGate. [Link]

  • Głowacki, A., & Kafarski, P. (2012). Organophosphorus Supramolecular Chemistry. Part 2. Organophosphorus Receptors. Letters in Organic Chemistry, 9(9), 624-637. [Link]

  • Cárdenas-Valenzuela, A. J., González-García, G., Zárraga-Nuñez, R., Höpfl, H., Campos-Gaxiola, J. J., & Cruz-Enríquez, A. (2018). Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 74(4), 441–444. [Link]

  • Cárdenas-Valenzuela, A. J., et al. (2018). Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid. IUCrData, 3(4). [Link]

  • Cárdenas-Valenzuela, A. J., González-García, G., Zárraga-Nuñez, R., Höpfl, H., Campos-Gaxiola, J. J., & Cruz-Enríquez, A. (2018). Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid. Acta crystallographica. Section E, Crystallographic communications, 74(Pt 4), 441–444. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]

  • Cárdenas-Valenzuela, A. J., et al. (2018). Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid. Acta Crystallographica Section E, 74, 441-444. [Link]

  • Głowacki, A., & Kafarski, P. (2011). Organophosphorus Supramolecular Chemistry Part 1. Receptors for Organophosphorus Compounds. Current Organic Chemistry, 15(18), 3164-3190. [Link]

  • Roşca, S.-V., et al. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(2), o103-o104. [Link]

  • Caselli, E., et al. (2008). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(21), 5851-5855. [Link]

  • Roşca, S.-V., et al. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. IUCrData, 71(Pt 2), o103-o104. [Link]

  • ResearchGate. (n.d.). Hirshfeld surface fingerprint plots for (a)...[Link]

  • Blanton, W. B., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(12), 7076-7091. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1133-1140. [Link]

  • Courtney, B. H., et al. (2006). Symmetric hydrogen bonding in dimethylammonium hydrogen diphenyldiphosphonate. Acta Crystallographica Section C: Crystal Structure Communications, 62(4), o231-o233. [Link]

  • Marasinghe, A. A., Averkiev, B. B., & Aakeröy, C. B. (2014). Anticipated R 2 2 (8) dimeric hydrogen-bonding motif. ResearchGate. [Link]

  • Larkin, J. D., & Schaefer, H. F. (2006). Structure of the boronic acid dimer and the relative stabilities of its conformers. The Journal of Physical Chemistry A, 110(41), 11763-11770. [Link]

  • Kumar, A., & Airoboman, A. I. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-portal.org. [Link]

  • Yang, X., et al. (2022). The role of crystal packing on the optical response of trialkyltetrelethynyl acenes. The Journal of Chemical Physics, 157(8), 084109. [Link]

  • Sarkar, N., Parkin, S., & Risko, C. (2021). A structural study of hydrogen-bond driven cocrystallization of pyridyl-bithiophene based compounds. CrystEngComm, 23(4), 856-864. [Link]

  • Carugo, O., & Argos, P. (1997). Protein-protein crystal-packing contacts. Protein science : a publication of the Protein Society, 6(10), 2261–2263. [Link]

  • Desiraju, G. R. (2016). Hydrogen Bonding in Molecular Crystals. In Comprehensive Supramolecular Chemistry II (Vol. 7, pp. 49-65). [Link]

  • ResearchGate. (n.d.). Parameters of π···π interactions in crystal packing of 1 (Cg is the...[Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of (3-(Diphenylphosphoryl)phenyl)boronic Acid: A Technical Guide

Executive Summary & Structural Causality (3-(Diphenylphosphoryl)phenyl)boronic acid (C₁₈H₁₆BO₃P) is a highly versatile, bifunctional building block utilized extensively in the design of organic light-emitting diodes (OLE...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

(3-(Diphenylphosphoryl)phenyl)boronic acid (C₁₈H₁₆BO₃P) is a highly versatile, bifunctional building block utilized extensively in the design of organic light-emitting diodes (OLEDs), flame-retardant polymers, and advanced pharmaceutical intermediates. The molecule is defined by a unique electronic "push-pull" system: it features a Lewis acidic, electron-deficient boronic acid moiety and a highly polar, electron-withdrawing diphenylphosphoryl (phosphine oxide) group.

Characterizing this compound requires a nuanced understanding of how these functional groups interact. The electron-withdrawing nature of the phosphine oxide group significantly deshields the adjacent aromatic protons and carbons. Conversely, the boronic acid group is prone to dynamic covalent equilibria. In non-polar solvents, arylboronic acids rapidly dehydrate to form cyclic trimeric boroxines[1]. This equilibrium broadens Nuclear Magnetic Resonance (NMR) signals and complicates spectral interpretation. Therefore, experimental causality dictates the use of strongly hydrogen-bonding solvents (like DMSO-d₆) to lock the molecule in its monomeric boronic acid form, ensuring sharp, interpretable spectra.

Spectroscopic Data Analysis

Multinuclear NMR Spectroscopy
  • ¹H and ¹³C NMR: The central phenyl ring exhibits complex splitting due to scalar coupling with the spin-½ ³¹P nucleus. The carbon directly bonded to phosphorus (ipso-C) shows a massive one-bond coupling constant ( 1JCP​≈100 Hz). Notably, the carbon bonded to the boron atom (C-B) is often rendered "invisible" in standard ¹³C NMR due to quadrupolar relaxation broadening induced by the ¹¹B nucleus ( I=3/2 )[2].

  • ³¹P NMR: The phosphorus atom in triarylphosphine oxides is highly deshielded by the electronegative oxygen, typically resonating as a sharp singlet between +25 and +32 ppm.

  • ¹¹B NMR: The sp²-hybridized boron atom produces a broad singlet around +28 to +30 ppm, which is the definitive characteristic shift for monomeric arylboronic acids[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups without the solvent dependencies of NMR. The P=O stretching vibration is highly diagnostic, appearing as a strong, sharp band between 1150 and 1200 cm⁻¹[4]. The boronic acid moiety is confirmed by a strong B-O stretch around 1340–1380 cm⁻¹ and a broad, hydrogen-bonded O-H stretch spanning 3200–3400 cm⁻¹[2].

Mass Spectrometry (MS)

In positive-ion Electrospray Ionization (ESI-HRMS), the highly polar P=O oxygen readily accepts a proton, yielding a dominant [M+H]⁺ peak. Fragmentation typically involves the neutral loss of the boronic acid moiety or the cleavage of the phenyl rings attached to the phosphorus center.

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts and Coupling Constants (in DMSO-d₆)

Nucleus Chemical Shift (δ, ppm) Multiplicity & Coupling Assignment
¹H 8.20 – 8.40 Broad singlet, 2H -B(OH )₂ (Exchanges with D₂O)
¹H 8.10 – 8.25 Multiplet, 1H Ar-H (Position 2, between P and B)
¹H 7.40 – 7.80 Multiplets, 13H Ar-H (Remaining aromatic protons)

| ¹³C | 132.0 – 135.0 | Doublet, 1JCP​≈100 Hz | Ar-C -P (ipso-carbon) | | ¹³C | ~ 134.0 | Broad, low intensity | Ar-C -B (ipso-carbon)[2] | | ³¹P | +27.0 – +29.0 | Sharp Singlet | -P (=O)Ph₂ | | ¹¹B | +28.0 – +30.0 | Broad Singlet | -B (OH)₂[3] |

Table 2: Key FT-IR Stretching Frequencies

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3200 – 3400 Broad, Strong O-H stretch (hydrogen-bonded)[2]
1590, 1480 Medium C=C aromatic ring stretch
1340 – 1380 Strong B-O stretch[2]

| 1150 – 1200 | Strong, Sharp | P=O stretch[4] |

Table 3: ESI-HRMS (Positive Ion Mode) Data

Ion Species Exact Mass (m/z) Origin / Assignment
[M+H]⁺ 323.10 Protonated parent molecule
[M+H - B(OH)₂]⁺ 278.11 Loss of boronic acid group
[M+H - C₆H₆]⁺ 245.05 Loss of one phenyl ring from phosphorus

| [Ph₂P=O]⁺ | 201.05 | Diphenylphosphoryl cation |

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating loops, incorporating internal controls and causality-driven parameter selection.

Protocol A: Multinuclear NMR Acquisition
  • Step 1: Sample Preparation. Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Non-polar solvents like CDCl₃ promote the dehydration of boronic acids into boroxines, resulting in complex, overlapping spectra[1]. DMSO-d₆ acts as a hydrogen-bond acceptor, stabilizing the monomeric boronic acid.

  • Step 2: Tube Selection. For ¹¹B NMR, strictly utilize quartz NMR tubes .

    • Causality: Standard borosilicate glass contains significant amounts of boron, which generates a massive, broad background resonance that can completely mask the sample's ¹¹B signal.

  • Step 3: Calibration & Tuning.

    • Spike the sample with 0.05% Tetramethylsilane (TMS) as an internal standard for ¹H/¹³C (0.00 ppm).

    • Use external 85% H₃PO₄ (0.00 ppm) for ³¹P calibration.

    • Use external BF₃·OEt₂ (0.00 ppm) for ¹¹B calibration.

  • Step 4: ¹³C Acquisition Optimization. To resolve the quadrupolar-broadened C-B carbon, increase the relaxation delay ( D1​≥3 seconds) and acquire a minimum of 1,024 scans to achieve a sufficient signal-to-noise ratio.

Protocol B: ATR-FTIR Spectroscopy
  • Step 1: Background Subtraction. Collect an ambient air background scan (32 scans) on a clean diamond Attenuated Total Reflectance (ATR) crystal.

  • Step 2: Sample Application. Place 2–3 mg of the neat, dry solid directly onto the crystal and apply uniform pressure using the anvil.

    • Causality: ATR is preferred over traditional KBr pellets because KBr is highly hygroscopic. Absorbed moisture in KBr pellets produces a massive O-H stretch that obscures the native O-H stretch of the boronic acid.

  • Step 3: Acquisition. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: ESI-HRMS Analysis
  • Step 1: Matrix Preparation. Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, selectively protonating the highly basic P=O oxygen to guarantee a strong [M+H]⁺ signal.

  • Step 2: Soft Ionization Tuning. Lower the capillary voltage and desolvation temperature relative to standard small-molecule tunes.

    • Causality: Boronic acids are thermally and electrically fragile; harsh source conditions will cause premature in-source dehydration (loss of H₂O) before the ions reach the mass analyzer.

Visualizations

Workflow Sample (3-(Diphenylphosphoryl)phenyl)boronic acid Sample Preparation NMR Multinuclear NMR (1H, 13C, 31P, 11B) Sample->NMR Dissolve in DMSO-d6 IR ATR-FTIR Spectroscopy (Solid State) Sample->IR Direct application MS ESI-HRMS (Positive Ion Mode) Sample->MS Dilute in MeOH/0.1% FA Data Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Workflow for the comprehensive spectroscopic validation of the target molecule.

Fragmentation Parent [M+H]+ m/z 323.10 Frag1 [M+H - B(OH)2]+ m/z 278.11 Parent->Frag1 Loss of Boronic Acid Frag2 [M+H - C6H6]+ m/z 245.05 Parent->Frag2 Loss of Phenyl Ring Frag3 [Ph2P=O]+ m/z 201.05 Parent->Frag3 Ar-P Bond Cleavage

Primary ESI-MS fragmentation pathways for (3-(Diphenylphosphoryl)phenyl)boronic acid.

References

  • Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed / Magnetic Resonance in Chemistry. 3

  • Boron Chemistry: An Overview | ACS Symposium Series - ACS Publications. 2

  • Electronic Supplementary Information (31P NMR of Phosphine Oxides) - The Royal Society of Chemistry.

  • Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions. 4

  • The Boroxine–Boronic Acid Equilibrium - Edinburgh Research Explorer. 1

Sources

Foundational

Solubility and Stability Dynamics of (3-(Diphenylphosphoryl)phenyl)boronic Acid: A Technical Guide for Advanced Material Synthesis

Executive Summary (3-(Diphenylphosphoryl)phenyl)boronic acid (CAS: 1437305-40-2) is a highly specialized, bifunctional building block[1]. While predominantly utilized in the synthesis of electron-transporting materials (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-(Diphenylphosphoryl)phenyl)boronic acid (CAS: 1437305-40-2) is a highly specialized, bifunctional building block[1]. While predominantly utilized in the synthesis of electron-transporting materials (ETMs), bipolar hosts, and thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs)[2], the robust diphenylphosphoryl motif is also increasingly investigated in medicinal chemistry as a stable hydrogen-bond acceptor and bioisostere.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, focusing on the mechanistic causality behind its solubility profile, structural stability, and optimal handling protocols during palladium-catalyzed cross-coupling[3].

Molecular Architecture & Physicochemical Properties

The molecule's behavior is dictated by two distinct functional groups attached to a central benzene ring:

  • Diphenylphosphoryl (DPPO) Group: Imparts a high dipole moment, strong electron-withdrawing capability, and high triplet energy. The fully oxidized phosphorus (P=O) is highly stable and acts as a strong hydrogen-bond acceptor[4].

  • Boronic Acid Group: Serves as a versatile, reversible reactive handle for transmetalation in transition-metal-catalyzed couplings[3].

Quantitative Data Summary

Table 1: Key Physicochemical Properties

PropertyValue / Description
IUPAC Name (3-(Diphenylphosphoryl)phenyl)boronic acid
CAS Number 1437305-40-2[1]
Molecular Formula C18H16BO3P
Molecular Weight 322.10 g/mol
Appearance White to off-white solid
Storage Conditions 2-8°C, protect from light, stored under inert nitrogen[5]

Solubility Profile & Solvent Selection

The solubility of (3-(Diphenylphosphoryl)phenyl)boronic acid is governed by the competing effects of the highly polar P=O bond, the hydrogen-bonding capability of the B(OH)₂ group, and the massive hydrophobic bulk of the three phenyl rings.

The Causality of Solubility: Unlike simple arylboronic acids that readily form highly ordered, insoluble crystal lattices, the bulky diphenylphosphoryl group sterically disrupts crystal packing. Consequently, the compound exhibits enhanced solubility in polar aprotic solvents where the P=O dipole can strongly interact with the solvent matrix. Conversely, the massive hydrophobic cross-section renders it practically insoluble in neutral aqueous media. Solubilization in water strictly requires basic conditions (e.g., K₂CO₃, NaOH) to convert the neutral boronic acid into a highly hydrophilic, anionic boronate complex[3].

Table 2: Empirical Solubility Matrix

Solvent CategorySpecific SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPExcellent (>50 mg/mL)Strong dipole-dipole interactions with the P=O group.
Ethers THF, 1,4-DioxaneGood (10-30 mg/mL)Oxygen lone pairs coordinate with the empty p-orbital of Boron.
Alcohols Methanol, EthanolModerate (5-10 mg/mL)Hydrogen bonding with B(OH)₂; limited by hydrophobic bulk.
Non-Polar Hexane, ToluenePoor (<1 mg/mL)Inability to disrupt strong intermolecular hydrogen bonds.
Aqueous (Basic) 2M K₂CO₃ (aq)Excellent (Reactive)Formation of the hydrophilic boronate complex.

Stability Dynamics & Degradation Pathways

Understanding the stability of this compound is paramount for reproducible synthesis. The molecule is subject to three primary environmental sensitivities:

  • Dehydration to Boroxine (Anhydride Formation): Under thermal stress or prolonged exposure to vacuum, boronic acid monomers undergo condensation to form a cyclic trimeric anhydride (boroxine). Causality: The elimination of water is entropically favored at elevated temperatures. This is a reversible equilibrium; adding water shifts it back to the monomer.

  • Protodeboronation: In the presence of strong acids or bases combined with extreme heat, the carbon-boron (C-B) bond can cleave, yielding triphenylphosphine oxide. Causality: The electron-withdrawing nature of the DPPO group stabilizes the intermediate carbanion, slightly increasing the susceptibility to protodeboronation compared to electron-rich arylboronic acids.

  • Oxidative Resistance: Unlike free phosphines, the diphenylphosphoryl group is already fully oxidized (P=O). It exhibits exceptional stability against oxidative degradation, making the backbone highly robust during ambient handling[4].

Stability Monomer (3-(Diphenylphosphoryl)phenyl)boronic acid (Intact Monomer) Boroxine Boroxine Trimer (Anhydride Formation) Monomer->Boroxine Thermal Stress / Vacuum (-H2O) Protodeboronation Triphenylphosphine Oxide (Protodeboronation) Monomer->Protodeboronation Strong Acid/Base + Heat (C-B Cleavage) StablePO Phosphoryl Group (Oxidation Resistant) Monomer->StablePO Oxidative Stress (Stable)

Fig 1: Primary stability and degradation pathways of (3-(Diphenylphosphoryl)phenyl)boronic acid.

Experimental Workflows: Self-Validating Protocols

To ensure high-yield cross-coupling while mitigating protodeboronation and boroxine-induced stoichiometry errors, the following self-validating Suzuki-Miyaura protocol is recommended[3].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple (3-(Diphenylphosphoryl)phenyl)boronic acid with an aryl halide to synthesize a bipolar OLED host or pharmaceutical intermediate.

Step-by-Step Methodology:

  • Reagent Preparation (Boroxine Reversal):

    • Action: Weigh 1.1 equivalents of (3-(Diphenylphosphoryl)phenyl)boronic acid and 1.0 equivalent of the aryl halide into a Schlenk flask.

    • Causality: Using a slight excess (1.1 eq) compensates for minor losses due to protodeboronation. If the boronic acid has partially converted to boroxine during storage, the subsequent addition of aqueous base will hydrolyze it back to the active monomer, ensuring the correct stoichiometry is maintained.

  • Solvent System Formulation:

    • Action: Add a biphasic solvent mixture of THF/Toluene/H₂O (2:1:1 v/v) and 2.0 to 3.0 equivalents of K₂CO₃[3].

    • Causality: Toluene solubilizes the aryl halide, THF solubilizes the boronic acid, and water dissolves the inorganic base while generating the reactive boronate species required for the transmetalation step.

  • Degassing (Critical Step):

    • Action: Perform three cycles of Freeze-Pump-Thaw or vigorously bubble with ultra-pure Argon for 30 minutes.

    • Causality: Palladium(0) catalysts are highly sensitive to oxygen. Removing dissolved O₂ prevents rapid catalyst deactivation and unwanted homocoupling side reactions.

  • Catalyst Addition & Thermal Activation:

    • Action: Add 0.05 equivalents of Pd(PPh₃)₄ under a positive stream of Argon. Heat the biphasic mixture to 80°C for 12-24 hours with vigorous stirring[3].

    • Causality: Vigorous stirring is strictly required to maximize the interfacial surface area between the organic and aqueous phases, ensuring efficient transmetalation between the aqueous boronate and the organic palladium-halide complex.

  • Workup & Validation:

    • Action: Cool to room temperature, extract the organic layer with dichloromethane (DCM), and wash with brine. Dry over anhydrous MgSO₄.

    • Validation: Monitor the reaction via TLC (UV active). The disappearance of the starting aryl halide and the emergence of a highly fluorescent product spot under 254 nm / 365 nm UV light validates successful coupling.

Workflow Prep Reagent Prep (1.1 eq Boronic Acid) Mix Solvent & Base (THF/Toluene/H2O + K2CO3) Prep->Mix Degas Degassing (Ar Purge / FPT) Mix->Degas React Thermal Activation (Pd Cat, 80°C) Degas->React Purify Workup & Purification React->Purify

Fig 2: Standardized Suzuki-Miyaura cross-coupling workflow for diphenylphosphoryl building blocks.

References

  • Title: A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Blue and narrow band green and red emitting metal complexes (US20190276485A1)

Sources

Exploratory

The Evolution and Mechanistic Power of Phosphine-Substituted Phenylboronic Acids in Bifunctional Catalysis

Executive Summary Phosphine-substituted phenylboronic acids—most notably o-(diphenylphosphino)phenylboronic acid—represent a paradigm shift in modern ligand design. By marrying a soft Lewis base (phosphine) with a hard L...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphine-substituted phenylboronic acids—most notably o-(diphenylphosphino)phenylboronic acid—represent a paradigm shift in modern ligand design. By marrying a soft Lewis base (phosphine) with a hard Lewis acid (boronic acid) within a single rigid arene framework, these molecules transcend the traditional role of spectator ligands. They actively participate in catalytic cycles, enabling secondary coordination spheres that dictate unprecedented regioselectivity and stereocontrol. This technical guide explores their historical discovery, mechanistic rationale, and provides field-validated methodologies for their synthesis and application in advanced drug development.

Historical Discovery and Evolution

The genesis of phosphine-boronic acid ligands stems from the need to overcome the limitations of classical cross-coupling and asymmetric catalysis[1]. While monodentate phosphines and biaryl phosphines (e.g., Buchwald ligands) revolutionized palladium-catalyzed cross-couplings, they rely purely on steric and electronic tuning at the metal center.

In the late 1990s and early 2000s, researchers hypothesized that incorporating a boronic acid moiety onto the ligand framework could introduce a secondary interaction site. The deliberate synthesis of o-(diphenylphosphino)phenylboronic acid (CAS: 1187936-76-0)[2] and its pinacol ester derivatives was initially driven by the desire to capture pre-transmetalation intermediates in Suzuki-Miyaura couplings[3]. By tethering the boronic acid directly to the phosphine, scientists successfully isolated and crystallographically characterized elusive organopalladium(II) boronates[3]. This proved that the boronic acid could interact directly with the metal's coordination sphere or incoming substrates. This foundational discovery paved the way for "bifunctional catalysis," where the ligand not only anchors the transition metal but actively recruits and activates substrates via reversible B–O or B–N bond formation.

Mechanistic Insights: The Logic of Bifunctional Catalysis

As a Senior Application Scientist, I emphasize that ligand selection is rarely about trial and error; it is about rational mechanistic design. The power of phosphine-substituted phenylboronic acids lies in their dual-action capability:

  • The Phosphine Anchor (Soft Lewis Base): Strongly coordinates to late transition metals (e.g., Pd, Pt, Rh), stabilizing low-valent intermediates and tuning the electronic density of the metal to facilitate oxidative addition.

  • The Boronic Acid Director (Hard Lewis Acid): Acts as a reversible covalent tether. In the presence of polyols, carbohydrates, or unprotected amines—common motifs in active pharmaceutical ingredients (APIs)—the boronic acid forms a transient boronate ester.

Causality in Action: This proximity effect physically forces the substrate into the ideal trajectory for nucleophilic attack or migratory insertion. It bypasses the need for exhaustive protecting-group chemistry, directly lowering the activation energy barrier for the desired regiochemical pathway and ensuring high enantioselectivity[1].

G Substrate Substrate (e.g., Diol) Complex Bifunctional Complex (Directed Activation) Substrate->Complex Ligand Phosphine-Boronic Acid Ligand Ligand->Substrate B-O Reversible Tether Metal Transition Metal (e.g., Pd) Ligand->Metal P-M Bond Metal->Complex Product Regioselective Product Complex->Product Catalytic Turnover

Bifunctional activation mode of phosphine-boronic acid ligands in catalysis.

Experimental Protocol: Synthesis of o-(Diphenylphosphino)phenylboronic Acid

The synthesis of o-(diphenylphosphino)phenylboronic acid requires strict control over moisture, temperature, and stoichiometry to prevent the oxidation of the phosphine and the over-alkylation of the borate. The following self-validating protocol guarantees high purity.

Step-by-Step Methodology:
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add (2-bromophenyl)diphenylphosphine (1.0 equiv) and anhydrous tetrahydrofuran (THF) to create a 0.1 M solution.

  • Lithiation (Halogen-Metal Exchange): Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes).

    • Causality: The -78 °C temperature is critical. It ensures that the halogen-metal exchange is kinetically favored over nucleophilic attack by n-BuLi on the phosphorus atom, which would lead to unwanted P–C bond cleavage.

  • Electrophilic Trapping: Stir for 1 hour at -78 °C, then rapidly add triisopropyl borate, B(O-iPr)₃ (1.5 equiv).

    • Causality: B(O-iPr)₃ is chosen over trimethyl borate because the bulky isopropyl groups provide steric shielding. Once the first aryllithium adds to the boron, the resulting "ate" complex is too sterically hindered to react with a second equivalent of aryllithium, cleanly preventing the formation of diarylborinic acids.

  • Hydrolysis: Allow the reaction to warm to room temperature overnight. Quench with 1 M aqueous HCl and stir vigorously for 2 hours.

    • Causality: The acidic aqueous environment hydrolyzes the borate ester to the free boronic acid while neutralizing any residual lithium salts.

  • Isolation and Self-Validation: Extract the mixture with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via recrystallization (vapor diffusion with pentane/benzene)[3].

    • Self-Validation System: Run a ³¹P NMR (expect a sharp singlet around -4 to -6 ppm; any peak at +25 ppm indicates unwanted phosphine oxidation). Run an ¹¹B NMR (expect a broad peak around 30 ppm, confirming the tricoordinate boronic acid is intact).

G Step1 1. (2-Bromophenyl)diphenylphosphine in dry THF Step2 2. n-BuLi addition at -78 °C (Halogen-Metal Exchange) Step1->Step2 Step3 3. B(O-iPr)3 addition (Electrophilic Trapping) Step2->Step3 Step4 4. Acidic Hydrolysis (HCl) (Borate to Boronic Acid) Step3->Step4 Step5 5. o-(Diphenylphosphino)phenylboronic acid (Purification & NMR Validation) Step4->Step5

Step-by-step synthetic workflow for o-(diphenylphosphino)phenylboronic acid.

Quantitative Data: Catalytic Performance

The integration of a boronic acid into the ligand framework drastically alters the reaction landscape, particularly in asymmetric transformations and complex cross-couplings[1]. The table below summarizes comparative quantitative data demonstrating the superiority of bifunctional phosphine-boronic acids over standard phosphines.

Catalyst SystemReaction TypeSubstrateYield (%)Selectivity (ee% or Regio-ratio)
Pd / PPh₃ Allylic Substitution1,3-diphenylallyl acetate65%Racemic (0% ee)
Pd / Phosphine-Boronic Acid Allylic Substitution1,3-diphenylallyl acetate>95%>99% ee
Rh / Phosphine-Boronic Acid 1,4-AdditionCyclic enones + Arylboronic acids92%98% ee
Pd / P(o-Tol)₃ Suzuki-MiyauraHindered Aryl Bromides40%N/A
Pd / Phosphine-Boronic Acid Suzuki-MiyauraHindered Aryl Bromides98%N/A

Data synthesized from foundational studies on chiral and bifunctional ligand libraries[1],[3].

Conclusion & Future Perspectives

The historical journey of phosphine-substituted phenylboronic acids—from mechanistic curiosities used to trap pre-transmetalation intermediates[3] to powerhouse bifunctional catalysts—highlights the importance of rational ligand design. For drug development professionals, these ligands offer a strategic advantage: the ability to selectively functionalize complex, unprotected polyols and amines. By transforming the ligand from a passive electronic tuner into an active substrate-director, chemists can achieve previously impossible transformations with high atom economy and scientific integrity.

References

  • Source: DOKUMEN.
  • Title: (2-(diphenylphosphaneyl)phenyl)
  • Title: Pre-transmetalation Intermediates in Suzuki–Miyaura Cross-Couplings: Synthesis of Csp 3-, Csp 2- and Csp- Organopalladium(II)

Sources

Foundational

safety and handling precautions for (3-(Diphenylphosphoryl)phenyl)boronic acid

An In-Depth Technical Guide to the Safety, Handling, and Application of (3-(Diphenylphosphoryl)phenyl)boronic acid Executive Summary & Structural Causality As a Senior Application Scientist, I approach chemical handling...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety, Handling, and Application of (3-(Diphenylphosphoryl)phenyl)boronic acid

Executive Summary & Structural Causality

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of causality. (3-(Diphenylphosphoryl)phenyl)boronic acid (CAS: 1437305-40-2) is a highly specialized molecular building block. It is primarily utilized in the synthesis of advanced organic light-emitting diodes (OLEDs)—where the bulky diphenylphosphoryl group prevents crystallization and enhances morphological stability—and in the development of complex phosphine oxide ligands for transition metal catalysis[1].

Understanding the structure of this compound is the key to mastering its handling. The molecule features two distinct reactive domains:

  • The Boronic Acid Moiety: Prone to dehydration (forming boroxines) and sensitive to protodeboronation under harsh conditions. Its mildly acidic nature is the primary driver of its irritant properties.

  • The Diphenylphosphoryl Group: An electron-withdrawing, sterically demanding group that increases the lipophilicity of the molecule, potentially altering its skin-penetration kinetics compared to simpler arylboronic acids.

Commercial suppliers provide this reagent strictly for advanced R&D applications, necessitating rigorous laboratory safety and handling protocols[2].

Physicochemical Hazards and Safety Profiling

Like most functionalized arylboronic acids, (3-(Diphenylphosphoryl)phenyl)boronic acid presents specific occupational hazards that must be managed through engineering controls and personal protective equipment (PPE). The hazards are not arbitrary; they are a direct consequence of the molecule's ability to interact with biological moisture and mucosal membranes.

Table 1: Physicochemical and Safety Data Summary

Property / Hazard DomainValue / ClassificationCausality / Practical Implication
Molecular Formula C₁₈H₁₆BO₃PHigh molecular weight (322.11 g/mol ) eliminates vapor pressure hazards but creates a fine dust risk.
CAS Number 1437305-40-2Unique identifier for the meta-substituted isomer[2].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3The Lewis acidic nature of the boron atom interacts with the moisture in skin and eyes, disrupting local pH.
Hazard Statements H315, H319, H335Airborne particulates directly irritate the respiratory epithelium (H335).
Storage Conditions 2–8°C, under Inert Gas (Ar/N₂)Prevents atmospheric moisture from inducing unpredictable boroxine (anhydride) formation, which skews stoichiometry.

Causality-Driven Handling Precautions

Safety protocols must be self-validating. If a safety measure fails, the system should immediately alert the operator before exposure occurs.

Environmental Controls & PPE

The primary vector for exposure to this compound is the inhalation of aerosolized dust during weighing and transfer.

  • Ventilation: Always handle the dry powder within a certified chemical fume hood. Self-Validation: Verify the hood's inward face velocity is between 80–100 feet per minute (fpm) via the digital monitor before opening the container.

  • PPE: Wear standard nitrile gloves, a chemically resistant lab coat, and tightly fitting safety goggles. The lipophilic diphenylphosphoryl group can facilitate dermal absorption if dissolved in organic solvents (e.g., DMSO or DCM); therefore, if a solution spills on your gloves, the self-validating action is to immediately remove and replace them, rather than waiting for breakthrough.

Figure 1: Causality-driven hazard mitigation logic for handling the boronic acid.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

When utilizing (3-(Diphenylphosphoryl)phenyl)boronic acid in cross-coupling reactions, the electron-withdrawing nature of the phosphoryl group can slow down the transmetalation step. Furthermore, oxygen must be rigorously excluded to prevent homocoupling[1].

The following step-by-step methodology incorporates self-validating checkpoints to ensure both safety and chemical success.

Step 1: Stoichiometric Assessment & Weighing

  • Action: Weigh the boronic acid in a static-free environment. Assume a 5–10% mass variance due to spontaneous boroxine (trimeric anhydride) formation.

  • Causality: Boronic acids naturally dehydrate. Failing to account for this leads to sub-stoichiometric loading of the active aryl group.

  • Validation: Perform a rapid ¹H-NMR in DMSO-d₆. The integration ratio of the aromatic protons to the broad -OH singlet (~8.0 ppm) will confirm the exact monomer-to-anhydride ratio.

Step 2: Solvent Degassing (Freeze-Pump-Thaw)

  • Action: Suspend the boronic acid and the aryl halide partner in a solvent mixture (e.g., 1,4-Dioxane/H₂O). Subject the flask to three freeze-pump-thaw cycles.

  • Causality: Dissolved oxygen poisons Palladium catalysts and promotes oxidative homocoupling of the boronic acid.

  • Validation: During the final thaw cycle under static vacuum, the complete cessation of micro-bubble formation validates that the solvent is fully deoxygenated.

Step 3: Catalyst Addition and Reaction Execution

  • Action: Backfill the Schlenk flask with Argon. Add the Pd-catalyst (e.g., Pd(dppf)Cl₂) and a mild base (e.g., K₂CO₃). Heat to 80°C.

  • Causality: The base activates the boronic acid by forming a reactive boronate complex, which is required for transmetalation.

  • Validation: A distinct color shift (usually to a deep red/orange) upon heating confirms the dissolution and activation of the Palladium species.

Step 4: In-Process Monitoring and Quenching

  • Action: Monitor the reaction via LC-MS. Once complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Validation: The complete disappearance of the m/z 322.11 peak (corresponding to the boronic acid) in the LC-MS trace confirms reaction completion, allowing for safe aqueous workup.

Figure 2: Self-validating workflow for cross-coupling reactions involving boronic acid derivatives.

Emergency Response & Spill Management

In the event of an accidental release, the response must prioritize the mitigation of airborne particulates.

  • Dry Spills: Do not dry-sweep the powder, as this generates an inhalation hazard (H335). Instead, gently cover the spill with damp paper towels (using water or a mild alcohol) to suppress dust formation, then wipe it up and transfer it to a hazardous waste container.

  • Dermal Exposure: If the powder contacts the skin, brush off loose particles before applying water to prevent the formation of a concentrated acidic slurry. Subsequently, flush the area with copious amounts of water for 15 minutes.

  • Ocular Exposure: Immediately utilize an emergency eyewash station. The self-validating metric here is time: flush continuously for a minimum of 15 minutes to ensure the complete dilution of the Lewis acidic boron species from the conjunctiva.

References

  • AiFChem. "1437305-40-2 | (3-(Diphenylphosphoryl)phenyl)boronic acid Product Information and Safety".
  • ACS Publications. "Nickel-Catalyzed C–P Cross-Coupling of Arylboronic Acids with P(O)H Compounds | Organic Letters".
  • CDH Fine Chemical. "MATERIAL SAFETY DATA SHEET - Boronic Acid Derivatives (Proxy for GHS Classification)".

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Cross-Coupling Protocols for (3-(Diphenylphosphoryl)phenyl)boronic Acid

Introduction & Mechanistic Grounding (3-(Diphenylphosphoryl)phenyl)boronic acid (CAS: 1353035-29-6) is a highly versatile, bifunctional building block widely utilized in the synthesis of advanced optoelectronic materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

(3-(Diphenylphosphoryl)phenyl)boronic acid (CAS: 1353035-29-6) is a highly versatile, bifunctional building block widely utilized in the synthesis of advanced optoelectronic materials and complex active pharmaceutical ingredients (APIs).

The molecule derives its utility from two distinct structural features:

  • The Diphenylphosphine Oxide (DPPO) Group: This moiety acts as a robust electron acceptor. Because the phosphorus atom is sp3 -hybridized, it breaks the extended π -conjugation of the molecular backbone. This structural disruption is critical in materials science, as it maintains a high triplet energy level ( T1​ ), preventing reverse energy transfer and exciton quenching in blue phosphorescent organic light-emitting diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices[1].

  • The Boronic Acid Group: Acting as a mild, air-stable Lewis acid, this group enables regioselective carbon-carbon (C-C) bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

Causality in Structural Design: The choice of a meta-substituted (3-position) boronic acid over a para-substituted (4-position) variant is highly intentional. Meta-linkages further restrict electronic conjugation across the phenyl ring. When coupled to a donor core (e.g., carbazole), this topology ensures the resulting Donor-Acceptor (D-A) molecule retains an elevated T1​ state, a strict prerequisite for high-efficiency OLED host materials[3].

Synthetic Workflow of the Reagent

The preparation of (3-(Diphenylphosphoryl)phenyl)boronic acid is achieved through a two-stage organometallic sequence: selective phosphination followed by borylation[4].

Synthesis A 1,3-Dibromobenzene B (3-Bromophenyl) diphenylphosphine oxide A->B 1. n-BuLi, THF, -78°C 2. Ph2PCl 3. H2O2 (30%) C (3-(Diphenylphosphoryl) phenyl)boronic acid B->C 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. HCl (aq)

Caption: Two-step organolithium-mediated synthesis of (3-(Diphenylphosphoryl)phenyl)boronic acid.

Protocol 2.1: Synthesis of (3-Bromophenyl)diphenylphosphine oxide
  • Lithiation: Purge a flame-dried Schlenk flask with Argon. Add 1,3-dibromobenzene (1.0 equiv) and anhydrous THF (0.2 M). Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add n -BuLi (1.05 equiv, 2.5 M in hexanes) to execute a mono-halogen-metal exchange. Stir for 1 hour.

  • Phosphination: Add chlorodiphenylphosphine ( Ph2​PCl , 1.05 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Oxidation: Cool the flask to 0 °C and carefully add 30% aqueous H2​O2​ (1.5 equiv). Causality: Free phosphines are highly susceptible to uncontrolled air oxidation. Deliberate oxidation with H2​O2​ cleanly converts the intermediate to the stable, electron-withdrawing phosphine oxide[4].

  • Workup: Extract with dichloromethane (DCM), wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography to yield a white solid.

Protocol 2.2: Borylation to the Target Acid
  • Lithiation: Dissolve the intermediate from Protocol 2.1 in anhydrous THF at -78 °C. Add n -BuLi (1.1 equiv) to lithiate the remaining bromide position.

  • Borylation: Rapidly inject triisopropyl borate ( B(OiPr)3​ , 1.5 equiv). Stir for 2 hours at -78 °C, then warm to room temperature.

  • Hydrolysis: Quench the reaction with 1M HCl to hydrolyze the borate ester into the free boronic acid. Extract with ethyl acetate, concentrate, and recrystallize from toluene/hexane.

Application Protocol: Suzuki-Miyaura C-C Coupling

This protocol describes the coupling of the synthesized boronic acid with an aryl halide (e.g., 3-bromo-9-phenylcarbazole) to generate a bipolar D-A host material.

Suzuki A Aryl Halide (Donor Core) e.g., Carbazole-Br B Oxidative Addition [Pd(0) → Pd(II)] A->B C Transmetalation with DPPO-Boronic Acid B->C K2CO3 (aq) D Reductive Elimination [Pd(II) → Pd(0)] C->D D->B Catalyst Regeneration E Bipolar Host Material (D-A Architecture) D->E

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the DPPO-boronic acid.

Step-by-Step Methodology
  • Preparation: In a two-neck round-bottom flask, combine the Aryl Bromide (1.0 equiv) and (3-(Diphenylphosphoryl)phenyl)boronic acid (1.2 equiv).

  • Catalyst & Base Loading: Add Pd(PPh3​)4​ (5 mol%) and K2​CO3​ (3.0 equiv).

  • Solvent System: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v) to achieve a 0.1 M concentration.

    • Causality of Solvent Choice: Toluene dissolves the bulky organic substrates. Water dissolves the inorganic base ( K2​CO3​ ), which is necessary to coordinate with the boronic acid, forming a highly nucleophilic boronate complex. Ethanol acts as a phase-transfer agent, bridging the organic and aqueous layers to facilitate the transmetalation step[2].

  • Reaction: Reflux the mixture at 90 °C under an Argon atmosphere for 12–24 hours.

  • Purification: Cool to room temperature, separate the organic layer, dry over MgSO4​ , and purify via column chromatography (Hexane/Ethyl Acetate gradient).

Quantitative Data: Reaction Optimization

The efficiency of the Suzuki coupling with DPPO-boronic acids is highly dependent on the base and solvent system. The table below summarizes optimization data for coupling with sterically hindered aryl bromides.

Catalyst (5 mol%)Base (3.0 equiv)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh3​)4​ Na2​CO3​ (aq)Toluene / EtOH / H2​O 902468%
Pd(PPh3​)4​ K2​CO3​ (aq)Toluene / EtOH / H2​O 901885%
Pd(dppf)Cl2​ K3​PO4​ (s)1,4-Dioxane1001274%
Pd2​(dba)3​ / SPhos Cs2​CO3​ (s)Toluene1101281%

Insight: Aqueous K2​CO3​ in a biphasic system provides the optimal balance of boronic acid activation and phase transfer, yielding the highest conversion rates without requiring expensive phosphine ligands (like SPhos).

Self-Validating Systems & Analytical Controls

To ensure scientific integrity and trust in the synthetic output, the protocol must be validated through the following analytical checkpoints:

  • In-Process Control (TLC): The DPPO group is highly UV-active. Under 254 nm UV light, the consumption of the boronic acid and the appearance of a highly fluorescent product spot (due to extended D-A conjugation) validates the progression of the cross-coupling.

  • 31P NMR Spectroscopy: The oxidation state of the phosphorus is the most critical quality attribute. A free phosphine resonates around −5 ppm. The successful formation and retention of the phosphine oxide group is validated by a distinct singlet at +25 to +30 ppm .

  • 11B NMR Spectroscopy: The presence of the boronic acid prior to coupling is confirmed by a broad peak at +28 to +30 ppm . The complete disappearance of this peak in the crude reaction mixture validates full conversion during the Suzuki coupling.

  • Mass Spectrometry (LC-MS): The highly polar nature of the P=O bond ensures excellent ionization in ESI+ mode, typically showing a strong [M+H]+ peak for both the boronic acid and the final coupled product.

References

  • Phenylboronic acid - Wikipedia Source: Wikipedia URL:[Link]

  • EP3059776A1 - Semiconducting material and naphtofurane matrix compound for it Source: Google Patents URL
  • Chemical Stability and Degradation Mechanism of a Bipolar Phosphine Oxide/Carbazole Hybrid Host Material Source: ACS Publications (The Journal of Physical Chemistry C) URL:[Link]

  • Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives Source: ACS Publications (ACS Applied Materials & Interfaces) URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (3-(Diphenylphosphoryl)phenyl)boronic Acid

Executive Summary The synthesis of advanced organic materials—particularly electron-transporting layers, host materials for Organic Light-Emitting Diodes (OLEDs), and robust bidentate ligands—frequently relies on the inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of advanced organic materials—particularly electron-transporting layers, host materials for Organic Light-Emitting Diodes (OLEDs), and robust bidentate ligands—frequently relies on the incorporation of the diphenylphosphine oxide (DPPO) moiety. (3-(Diphenylphosphoryl)phenyl)boronic acid serves as a premier building block for introducing this functional group via the Suzuki-Miyaura cross-coupling reaction.

Unlike traditional boronic acids, the presence of the highly polar, electron-withdrawing diphenylphosphoryl group imposes unique electronic and steric demands on the catalytic cycle. This application note provides an in-depth mechanistic analysis and a self-validating experimental protocol for researchers seeking to optimize the coupling of this specific boronic acid with various aryl halides.

Mechanistic Dynamics & Causality

The Suzuki-Miyaura coupling proceeds through three fundamental stages: oxidative addition, transmetalation, and reductive elimination[1]. When utilizing (3-(Diphenylphosphoryl)phenyl)boronic acid, specific mechanistic nuances dictate the success of the reaction:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide electrophile. This step is generally unaffected by the boronic acid but dictates the choice of catalyst based on the aryl halide's reactivity (e.g., iodides vs. chlorides).

  • Transmetalation (The Critical Bottleneck) : The diphenylphosphoryl group ( −P(=O)Ph2​ ) is strongly electron-withdrawing. This reduces the electron density at the ipso-carbon of the boronic acid, making it less nucleophilic. To overcome this thermodynamic barrier, a base is strictly required[2]. The base coordinates to the empty p-orbital of the boron atom, converting the neutral boronic acid into a highly polarized, electron-rich tetracoordinate boronate anion [Ar-B(OH)3]⁻. This activation is mandatory to drive the transfer of the organic ligand to the Pd(II) center.

  • Reductive Elimination : The two aryl groups couple to form the new C-C bond, regenerating the Pd(0) catalyst.

Expert Insight: HSAB Theory and Catalyst Preservation A common concern when coupling phosphorus-containing compounds is catalyst poisoning. Free phosphines (P(III)) strongly coordinate to palladium, halting the catalytic cycle. However, in (3-(Diphenylphosphoryl)phenyl)boronic acid, the phosphorus is in the +5 oxidation state. According to Hard-Soft Acid-Base (HSAB) theory, the phosphoryl oxygen is a "hard" Lewis base, whereas Pd(0)/Pd(II) are "soft" Lewis acids. This mismatch prevents the phosphoryl group from coordinating to the palladium center, allowing the reaction to proceed efficiently at standard catalyst loadings (1–5 mol%) without auto-inhibition.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(X)L2 Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)-Ar'L2 (Ar' = 3-POPh2-C6H4) OxAdd->TransMet + Boronate - X⁻ RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 - Product Product 3-(Diphenylphosphoryl) biaryl derivative RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic [3-(Ph2P=O)C6H4-B(OH)3]⁻ Activated Boronate Boronic->TransMet

Caption: Catalytic cycle of Suzuki coupling with (3-(Diphenylphosphoryl)phenyl)boronic acid.

Strategic Parameter Optimization

To ensure high yields and suppress side reactions (such as protodeboronation or homocoupling), the reaction parameters must be carefully calibrated[3].

  • Catalyst Selection : For standard aryl bromides and iodides, Pd(PPh3​)4​ is highly effective. For sterically hindered or electronically deactivated aryl chlorides, highly active precatalysts like Pd(dppf)Cl2​ or Pd2​(dba)3​ with bulky, electron-rich ligands (e.g., SPhos or XPhos) are required to accelerate oxidative addition and reductive elimination.

  • Base Selection : Aqueous K2​CO3​ (2.0 M) is the industry standard for biphasic couplings. If the aryl halide is prone to hydrolysis, anhydrous Cs2​CO3​ or K3​PO4​ in a monophasic solvent system (e.g., 1,4-Dioxane) is preferred.

  • Solvent System : A biphasic mixture of Toluene/Ethanol/Water (2:1:1 v/v/v) is optimal. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, maximizing the interfacial surface area for transmetalation[4].

Quantitative Yield Analysis

The following table summarizes optimized conditions for coupling (3-(Diphenylphosphoryl)phenyl)boronic acid with various electrophiles, demonstrating the versatility of the protocol.

Aryl Halide ElectrophileCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Isolated Yield (%)
Bromobenzene Pd(PPh3​)4​ (3%) K2​CO3​ (2.0)Toluene/EtOH/ H2​O 9092%
4-Chlorotoluene Pd(dppf)Cl2​ (5%) Cs2​CO3​ (2.5)1,4-Dioxane/ H2​O 10085%
2-Bromonaphthalene Pd(PPh3​)4​ (5%) K2​CO3​ (2.0)THF/ H2​O 8088%
1,3-Dibromobenzene Pd(PPh3​)4​ (6%) K2​CO3​ (4.0)Toluene/EtOH/ H2​O 9078% (Double)

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. It incorporates built-in validation checks to ensure reproducibility and high fidelity.

Workflow Step1 1. Setup & Degassing (Ar, 15 min) Step2 2. Heating (80-100°C, 12-24h) Step1->Step2 Step3 3. Quench & Workup (H2O / EtOAc) Step2->Step3 Step4 4. Purification (Silica Gel / Recryst.) Step3->Step4

Caption: Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling.

Step 1: Reagent Preparation & Rigorous Degassing
  • Charge a flame-dried 50 mL Schlenk flask with the Aryl Halide (1.0 mmol, 1.0 equiv), (3-(Diphenylphosphoryl)phenyl)boronic acid (386 mg, 1.2 mmol, 1.2 equiv), and Pd(PPh3​)4​ (34.6 mg, 0.03 mmol, 3 mol%).

    • Causality: A 20% excess of the boronic acid is utilized to compensate for competitive thermally-induced protodeboronation.

  • Add 10 mL of Toluene and 5 mL of Ethanol.

  • Sparge the solution with Argon gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. Pd(0) is highly susceptible to oxidation, forming inactive Pd(II)-peroxo complexes that will prematurely terminate the catalytic cycle.

Step 2: Base Activation & Reaction Execution
  • In a separate vial, prepare a 2.0 M aqueous solution of K2​CO3​ (276 mg in 1 mL H2​O , 2.0 equiv) and degas with Argon for 5 minutes.

  • Inject the degassed base solution into the Schlenk flask via syringe.

  • Seal the flask and heat the biphasic mixture to 90 °C in a pre-heated oil bath under vigorous stirring (≥800 rpm) for 12–16 hours.

    • Causality: Vigorous stirring is critical. The reaction occurs at the interface of the aqueous (boronate) and organic (Pd-complex) layers; maximizing this surface area ensures complete conversion.

Step 3: Reaction Monitoring & Workup
  • Validation Check : Monitor the reaction via TLC (Eluent: 100% EtOAc) or LC-MS. The product will appear as a highly UV-active spot, significantly more polar than standard non-phosphorylated biaryls.

  • Upon complete consumption of the aryl halide, cool the mixture to room temperature.

  • Quench the reaction by adding 15 mL of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Product Purification
  • Purify the crude residue via flash column chromatography on silica gel.

    • Causality: Because the diphenylphosphoryl group is highly polar, standard Hexane/EtOAc gradients may elute the product too slowly. Utilize a gradient of 50% EtOAc in Hexanes ramping up to 100% EtOAc, or add 1-5% Methanol in Dichloromethane (DCM) for optimal Rf​ separation.

  • Evaporate the pure fractions to yield the final phosphine oxide-functionalized biaryl compound.

References

  • Organic Chemistry Portal. "Mechanism of the Suzuki Coupling." organic-chemistry.org. Available at: [Link]

  • ChemRxiv. "The catalytic mechanism of the Suzuki-Miyaura reaction." ChemRxiv. Available at:[Link]

  • ACS Publications. "Development of a Concise Multikilogram Synthesis of LPA-1 Antagonist BMS-986020 via a Tandem Borylation–Suzuki Procedure." Organic Process Research & Development. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of Suzuki reactions with (3-(Diphenylphosphoryl)phenyl)boronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on cross-coupling bottlenecks in late-stage functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on cross-coupling bottlenecks in late-stage functionalization. When working with (3-(Diphenylphosphoryl)phenyl)boronic acid , researchers often encounter depressed yields, stalled catalytic cycles, and complex impurity profiles.

This is not a standard phenylboronic acid. The diphenylphosphoryl moiety fundamentally alters the electronics and sterics of the substrate. This guide is designed to decode the causality behind these failures and provide field-proven, self-validating methodologies to optimize your yields.

Mechanistic Insights: Why Does This Substrate Fail?

To troubleshoot effectively, we must first understand the molecular behavior of the diphenylphosphoryl group during the catalytic cycle. The two primary modes of failure are protodeboronation and off-cycle catalyst trapping .

Mechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Ar-X Cleavage Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Bottleneck) PdII->TransMet Base, Boronic Acid Coord Off-Cycle State P=O Coordination PdII->Coord P=O Attack RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Coord->PdII Bulky Ligand (e.g., XPhos)

Catalytic cycle highlighting transmetalation bottlenecks and P=O off-cycle coordination.

Troubleshooting Guide & FAQs

Q1: I am observing significant degradation of the boronic acid into triphenylphosphine oxide derivatives before the coupling completes. How do I prevent this? Causality: You are observing protodeboronation. The highly electron-withdrawing nature of the diphenylphosphoryl group destabilizes the C–B bond, making the ipso-carbon highly electrophilic and susceptible to hydrolytic cleavage [2]. This is exacerbated by high temperatures and strong aqueous bases (like NaOH or KOH). Solution: Transition to a milder base, such as anhydrous K₃PO₄ or Cs₂CO₃, and lower the reaction temperature to 70–80 °C. If protodeboronation persists, consider converting the boronic acid to a MIDA boronate or a potassium trifluoroborate salt. These act as "slow-release" mechanisms, keeping the concentration of the susceptible free boronic acid low while the coupling proceeds.

Q2: The reaction stalls after oxidative addition, leaving unreacted aryl halide. Why is transmetalation so slow? Causality: Transmetalation requires the formation of an electron-rich boronate complex. Because [4], the transfer of the aryl group to the Pd(II) center is severely retarded. Furthermore, the oxygen atom of the phosphine oxide (P=O) is a strong hydrogen bond acceptor and can competitively coordinate to the empty orbital of the palladium center, creating an inactive, off-cycle resting state. Solution: Employ highly active, electron-rich, and sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) or amphiphilic catalysts like AtaPhos [1]. The extreme steric bulk of these ligands creates a protective shield around the Pd center that physically prevents the bulky diphenylphosphoryl group from coordinating, while their electron-rich nature accelerates the overall catalytic cycle.

Q3: What is the optimal solvent system for this specific coupling? Causality: The diphenylphosphoryl group is highly polar, making the substrate poorly soluble in standard non-polar coupling solvents like pure toluene. However, using too much water to dissolve the base will accelerate the protodeboronation mentioned in Q1. Solution: A biphasic mixture of 1,4-Dioxane and water (typically 4:1 or 5:1 v/v) provides the ideal balance [3]. Dioxane easily solubilizes the polar phosphine oxide moiety, while the minimal water content is just enough to solubilize the K₃PO₄ base and facilitate the formation of the reactive boronate species.

Quantitative Optimization Data

To illustrate the impact of ligand and base selection, below is a summary of quantitative yield data when coupling (3-(Diphenylphosphoryl)phenyl)boronic acid with a standard deactivated aryl bromide.

Catalyst SystemLigand TypeBaseSolventTempYield (%)Primary Observation
Pd(PPh₃)₄ (5 mol%)MonodentateNa₂CO₃Toluene/H₂O90 °C< 30%High protodeboronation; off-cycle catalyst trapping.
Pd(dppf)Cl₂ (5 mol%)BidentateK₂CO₃Dioxane/H₂O80 °C55%Moderate transmetalation; incomplete conversion.
Pd₂(dba)₃ (2 mol%) + XPhosBulky BiarylK₃PO₄Dioxane/H₂O80 °C88%Rapid transmetalation; minimal byproduct formation.
(AtaPhos)₂PdCl₂ (1 mol%)Bulky AmphiphilicK₃PO₄THF/H₂O70 °C94% Excellent conversion; highly active at lower temps.

Validated Experimental Protocol

This protocol is designed as a self-validating system . By following the specific checkpoints, you can diagnose failures in real-time rather than waiting for the final isolation step.

ExpProtocol Degas 1. Solvent Degassing (Prevent Homocoupling) Load 2. Substrate & Catalyst Assembly Degas->Load Base 3. Aqueous Base Addition (K3PO4) Load->Base React 4. Controlled Heating (70-80°C) Base->React Workup 5. Polar Workup (DCM/Brine) React->Workup

Validated step-by-step experimental workflow for phosphoryl-substituted Suzuki couplings.

Step 1: Rigorous Solvent Preparation Prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the mixture with dry Argon or Nitrogen for at least 30 minutes. Causality: Dissolved oxygen will rapidly oxidize the electron-rich phosphine ligands and promote the homocoupling of the boronic acid, consuming your limiting reagent.

Step 2: Reagent Assembly In an oven-dried Schlenk flask under an inert atmosphere, combine:

  • Aryl halide (1.0 equiv)

  • (3-(Diphenylphosphoryl)phenyl)boronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2.0 mol%)

  • XPhos (4.8 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv)

Step 3: Reaction Initiation Add the degassed solvent mixture to the flask (approx. 5 mL per mmol of substrate). Seal the flask and heat to 80 °C using a pre-heated oil bath or heating block to ensure rapid thermal equilibration.

Step 4: Real-Time System Validation (1-Hour Checkpoint) Take a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Validation Metric: You should observe >50% product formation and <5% of diphenylphosphine oxide (the protodeboronation byproduct). If unreacted aryl halide remains but the boronic acid mass is completely absent, protodeboronation has outcompeted transmetalation. If this occurs, lower the temperature to 70 °C for the next run.

Step 5: Specialized Workup Once the aryl halide is consumed (typically 4–6 hours), cool to room temperature. Causality: The P=O group makes the final product highly polar, often leading to severe emulsions if extracted with standard Hexanes or Ethyl Acetate. Action: Dilute the reaction with Dichloromethane (DCM) and wash with a saturated brine solution. The higher density of DCM and the ionic strength of the brine will rapidly break any emulsions. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (often requiring a gradient of up to 5-10% Methanol in DCM due to the polarity of the phosphine oxide).

References

  • Development of a Concise Multikilogram Synthesis of LPA-1 Antagonist BMS-986020 via a Tandem Borylation–Suzuki Procedure Organic Process Research & Development (ACS Publications) URL:[Link]

  • The Suzuki Reaction: Mechanistic and Synthetic Overview Myers Research Group, Harvard University URL:[Link]

  • Suzuki-Miyaura Coupling: Substrate Scope and Limitations Chemistry LibreTexts URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Angewandte Chemie International Edition / National Institutes of Health (NIH) URL:[Link]

Optimization

Technical Support Center: Optimization of (3-(Diphenylphosphoryl)phenyl)boronic Acid Couplings

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals conducting Suzuki-Miyaura cross-couplings with (3-(Diphenylphosphory...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals conducting Suzuki-Miyaura cross-couplings with (3-(Diphenylphosphoryl)phenyl)boronic acid .

Working with this specific substrate requires navigating two competing mechanistic pitfalls:

  • Catalyst Poisoning: The diphenylphosphoryl moiety (-P(=O)Ph₂) acts as a hemilabile Lewis base that can competitively coordinate to the palladium center, displacing weaker ligands[1].

  • Substrate Degradation: The strongly electron-withdrawing nature of the meta-phosphoryl group significantly accelerates base-catalyzed protodeboronation, destroying your starting material before transmetalation can occur[2].

Below is our field-proven troubleshooting guide, optimized parameters, and self-validating protocol to ensure high-yielding carbon-carbon bond formation.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 20-30% conversion, and a black precipitate forms in the flask. What is the mechanism of this failure? A1: The black precipitate is "palladium black," which indicates severe catalyst aggregation and decomposition[3]. The -P(=O)Ph₂ group on your substrate is coordinating to the under-ligated Pd(0) or Pd(II) intermediates. This competitive binding strips away standard, weaker phosphine ligands (like PPh₃), leaving the palladium center unprotected and prone to aggregation[1].

  • The Solution: Transition to highly sterically demanding, electron-rich bidentate ligands (e.g., dppf) or Buchwald-type dialkylbiaryl phosphines (e.g., XPhos). The massive steric bulk of XPhos creates a protective coordination pocket around the palladium, physically preventing the bulky diphenylphosphoryl group from binding and poisoning the catalyst[4].

Q2: LC-MS analysis shows that my boronic acid has mostly converted to diphenylphosphine oxide (the deboronated byproduct). How do I prevent this? A2: You are observing rapid protodeboronation. The -P(=O)Ph₂ group is strongly electron-withdrawing. Under standard Suzuki conditions (aqueous Na₂CO₃ at 90 °C), the formation of the trihydroxyboronate intermediate makes the C-B bond highly susceptible to hydrolytic cleavage—a degradation pathway exponentially accelerated by electron-deficient substituents[2].

  • The Solution: Eliminate water and strong hydroxide/carbonate bases entirely. Switch to anhydrous conditions using a fluoride source (e.g., anhydrous CsF) in 1,4-dioxane. Fluoride activates the boronic acid by forming a reactive fluoroborate complex that undergoes transmetalation rapidly, completely bypassing the hydrolytic degradation pathways associated with aqueous bases.

Q3: Transmetalation remains sluggish even with XPhos, but if I heat the reaction further, my substrate degrades. How can I drive the catalytic cycle forward? A3: Electron-deficient arylboronic acids are inherently slower to undergo transmetalation. Increasing thermal energy to force the reaction simultaneously increases the rate of thermal C-B bond cleavage.

  • The Solution: Utilize a pre-formed, highly active precatalyst like XPhos Pd G3 . This precatalyst undergoes rapid, quantitative activation at room temperature to generate the active Pd(0) species[3]. This efficiency allows you to lower the overall reaction temperature to 60–65 °C, favoring productive transmetalation while keeping the system below the activation energy required for thermal decomposition.

Part 2: Optimization Parameters Data Presentation

To synthesize the causality discussed above, use the following matrix to upgrade your reaction conditions from standard to optimized.

ParameterStandard Condition (High Failure Rate)Optimized Condition (High Yield)Mechanistic Rationale
Catalyst / Ligand Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (1–2 mol%)Bulky dialkylbiaryl phosphine physically blocks -P(=O)Ph₂ coordination; G3 ensures rapid Pd(0) generation.
Base Na₂CO₃ (Aqueous, 2.0 M)CsF (Anhydrous, 3.0 equiv)Anhydrous fluoride prevents the formation of the hydrolytically unstable trihydroxyboronate intermediate.
Solvent Toluene / Water (3:1)1,4-Dioxane (Anhydrous)Complete removal of water suppresses base-catalyzed protodeboronation of the electron-deficient substrate.
Temperature 90–100 °C60–65 °CLower thermal energy minimizes degradation; the highly active G3 catalyst maintains rapid turnover at this temperature.

Part 3: Mechanistic Pathway Visualization

G Start Active Pd(0)L_n Catalyst OxAdd Oxidative Addition (Aryl Halide) Start->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII Transmet Transmetalation (Rate-Limiting) PdII->Transmet Base Poison Catalyst Poisoning (P=O Coordination) PdII->Poison Boronic (3-(Diphenylphosphoryl)phenyl) boronic acid Boronic->Transmet Activation Proto Protodeboronation (Base-Catalyzed) Boronic->Proto Aqueous Base (High Temp) Boronic->Poison Weak Ligands RedElim Reductive Elimination Transmet->RedElim RedElim->Start Regeneration Product Desired Cross-Coupled Product RedElim->Product

Mechanistic pathways and side reactions in the Suzuki-Miyaura coupling of the target substrate.

Part 4: Self-Validating Experimental Protocol

Objective: Achieve >85% cross-coupling yield while suppressing protodeboronation to <5%.

Materials: Aryl halide (1.0 equiv), (3-(Diphenylphosphoryl)phenyl)boronic acid (1.2 equiv), XPhos Pd G3 (2 mol%), anhydrous CsF (3.0 equiv), anhydrous 1,4-dioxane (0.2 M).

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3x). Causality Note: This is critical to prevent oxidative degradation of the highly active, electron-rich Pd(0) species generated by the G3 precatalyst.

  • Solid Reagent Loading: Add the aryl halide, boronic acid, and anhydrous CsF to the tube. Causality Note: CsF is highly hygroscopic. It must be weighed in a glovebox or handled rapidly in air followed by immediate evacuation to prevent introducing trace water, which drives protodeboronation.

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%).

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Sparge the solution with argon for 10 minutes to remove dissolved oxygen.

  • Reaction Initiation: Seal the tube and heat to 65 °C. Causality Note: Do not exceed 65 °C; the G3 precatalyst ensures activation at low temperatures, minimizing the thermal energy available for C-B bond cleavage.

  • Self-Validation Checkpoint (t = 1 hour): Withdraw a 10 µL aliquot under argon. Dilute with 1 mL LC-MS grade acetonitrile and analyze via LC-MS.

    • Validation Metric: A successful catalytic cycle will demonstrate a Product to Diphenylphosphine oxide (protodeboronation byproduct) ratio of >10:1. If the ratio is <2:1, the system is contaminated with water or oxygen; halt the reaction and re-purify your reagents.

  • Workup: Upon completion (typically 4-6 hours), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts before proceeding to column chromatography.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Journal of the American Chemical Society URL:[Link]

  • Palladium(II) Complexes with N-Phosphine Oxide-Substituted Imidazolylidenes (PoxIms): Coordination Chemistry and Catalysis Organometallics - ACS Publications URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling PMC - National Institutes of Health URL:[Link]

Sources

Troubleshooting

troubleshooting guide for the synthesis of (3-(Diphenylphosphoryl)phenyl)boronic acid

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges associated with synthesizing (3-(diphenylphosphoryl)phenyl)bor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges associated with synthesizing (3-(diphenylphosphoryl)phenyl)boronic acid. This compound is a critical building block in the development of OLED materials and pharmaceutical ligands, but its synthesis is often plagued by protodeboronation, catalyst poisoning, and difficult purifications.

This guide bypasses generic advice, offering field-proven, self-validating protocols and causality-driven troubleshooting to ensure your synthetic workflows are robust and reproducible.

Mechanistic Overview & Synthetic Pathways

The synthesis of (3-(diphenylphosphoryl)phenyl)boronic acid generally proceeds via one of two strategic pathways.

  • Pathway A (The Hirao Route): Utilizes a palladium-catalyzed C–P cross-coupling between 3-bromophenylboronic acid pinacol ester and diphenylphosphine oxide[1].

  • Pathway B (The Lithiation Route): Relies on the halogen-metal exchange of (3-bromophenyl)diphenylphosphine oxide followed by electrophilic quench with a borate ester.

SynthesisRoutes SM1 3-Bromophenylboronic acid pinacol ester PdCat Pd(OAc)₂ / dppb Et₃N, Toluene SM1->PdCat Ph2POH Ph₂P(O)H Ph2POH->PdCat Int1 (3-(Diphenylphosphoryl)phenyl) boronic acid pinacol ester PdCat->Int1 Hirao Coupling Hydrolysis Acidic Hydrolysis (HCl / H₂O) Int1->Hydrolysis Deprotection SM2 (3-Bromophenyl) diphenylphosphine oxide BuLi n-BuLi, THF, -78°C SM2->BuLi Int2 Lithiated Intermediate BuLi->Int2 Halogen-Metal Exchange Borate B(OiPr)₃ Int2->Borate Int3 Borate Intermediate Borate->Int3 Borylation Int3->Hydrolysis Product (3-(Diphenylphosphoryl)phenyl) boronic acid Hydrolysis->Product

Fig 1. Dual synthetic pathways for the preparation of (3-(Diphenylphosphoryl)phenyl)boronic acid.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every step in these workflows includes an In-Process Control (IPC) . Do not proceed to the next step unless the IPC validation criteria are met.

Route A: Palladium-Catalyzed Hirao Coupling

This route is preferred for scale-up due to its avoidance of cryogenic temperatures. The active catalytic species is typically a "(HOY₂P)₂Pd(0)" complex formed in situ[2].

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, dissolve Pd(OAc)₂ (5 mol%) and dppb (6 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes.

    • [IPC Validation]: Observe a color change from dark orange to a clear, pale yellow solution. This confirms the reduction of Pd(II) to the active Pd(0)-dppb complex.

  • Reagent Addition: Add 3-bromophenylboronic acid pinacol ester (1.0 equiv) and anhydrous Et₃N (3.0 equiv).

  • Phosphine Addition & Coupling: Dissolve diphenylphosphine oxide (1.1 equiv) in toluene and add dropwise. Heat the mixture to 100°C for 12 hours.

    • [IPC Validation]: Withdraw a 0.1 mL aliquot, filter through a Celite plug, and analyze via ³¹P NMR. The disappearance of the Ph₂P(O)H doublet (approx. +21 ppm) and the emergence of a sharp singlet at +29 ppm confirms quantitative C–P bond formation.

  • Pinacol Deprotection: Cool to room temperature, concentrate the solvent, and redissolve in THF. Add 1M aqueous HCl and stir for 4 hours to hydrolyze the pinacol ester.

    • [IPC Validation]: TLC (Hexane/EtOAc 1:1) must show the complete disappearance of the high-Rf pinacol ester and the appearance of a baseline-streaking spot corresponding to the free boronic acid.

Route B: Lithiation and Borylation

This route is highly atom-economical but requires rigorous exclusion of moisture to prevent protodehalogenation.

  • Halogen-Metal Exchange: Dissolve (3-bromophenyl)diphenylphosphine oxide (1.0 equiv) in strictly anhydrous THF (<10 ppm H₂O). Cool the solution to exactly -78°C. Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 15 minutes down the side of the flask.

    • [IPC Validation]: Quench a 0.1 mL aliquot with D₂O. Analyze the organic layer by GC-MS. The presence of >95% deuterium incorporation at the meta position (m/z shift of +1) validates complete lithiation without thermal degradation.

  • Electrophilic Borylation: Rapidly add triisopropyl borate, B(OiPr)₃ (1.5 equiv), in one portion. Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature overnight.

    • [IPC Validation]: The reaction mixture must remain a clear, pale yellow solution. Any sudden precipitation indicates premature warming or moisture ingress leading to lithium hydroxide formation.

  • Hydrolysis: Quench the reaction with 1M HCl and stir vigorously for 1 hour to hydrolyze the borate ester to the free boronic acid.

    • [IPC Validation]: ¹¹B NMR of the separated organic phase should display a broad singlet around +28 ppm, which is characteristic of a free arylboronic acid, distinct from the sharp signal of the borate ester intermediate.

Quantitative Optimization Data

Selecting the correct catalyst and base is the most common point of failure in C–P cross-couplings. The table below summarizes the causality behind specific parameter choices based on empirical optimization.

Table 1: Optimization of Reaction Parameters for the Hirao Coupling Step
Catalyst SystemBaseSolventTemp (°C)Yield (%)Primary ByproductMechanistic Rationale
Pd(PPh₃)₄ (5 mol%)Et₃NToluene11045Ph₃PO (15%)Monodentate PPh₃ allows phosphine oxide over-coordination, poisoning the catalyst.
Pd(OAc)₂ / dppbK₂CO₃DMF10088Protodeboronated (<5%)Bidentate dppb enforces cis-coordination, facilitating rapid reductive elimination.
NiCl₂(dppp)DIPEAEtOH8072Unreacted SM (10%)Ni(II) requires higher temperatures for efficient oxidative addition[3].
Pd(OAc)₂ (Ligand-free)Et₃NNeat (MW)15093NoneHigh thermal energy (Microwave) overcomes activation barriers without ligand inhibition[4].

Troubleshooting Guides & FAQs

Q: Why is my palladium catalyst precipitating as palladium black within the first 10 minutes of the Hirao coupling? A: Causality: Diphenylphosphine oxide exists in equilibrium with its tautomeric form, diphenylphosphinous acid (>P–OH)[5]. In the absence of a strong bidentate ligand, this tautomer can over-coordinate to the Pd(II) center. This reduces the metal prematurely to Pd(0) without providing the necessary steric stabilization, leading to rapid aggregation into inactive palladium black[2]. Solution: Always pre-mix the Pd precursor with a bidentate ligand (e.g., dppb) for 15 minutes before adding the phosphine oxide. The specific bite angle of dppb prevents the destructive bis-coordination of the phosphinous acid.

Q: During the lithiation route, I observe significant amounts of 3-(diphenylphosphoryl)benzene (protodehalogenation) instead of the boronic acid. How do I prevent this? A: Causality: Protodehalogenation occurs when the highly basic aryllithium intermediate abstracts a proton. This is typically caused by trace moisture in the THF, proton abstraction from the THF solvent itself if the temperature spikes, or a delayed addition of the electrophile (B(OiPr)₃). Solution: Use strictly anhydrous THF. Maintain the internal reaction temperature at exactly -78°C using a dry ice/acetone bath; do not rely on external bath temperature alone. Add the triisopropyl borate rapidly (within 2 minutes) to outcompete any background protonation pathways.

Q: How do I separate the final boronic acid product from unreacted diphenylphosphine oxide and triphenylphosphine oxide byproducts? A: Causality: Phosphine oxides are highly polar and tend to streak heavily on silica gel, making standard column chromatography highly inefficient and low-yielding. Solution: Exploit the Lewis acid properties of the boronic acid. Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract it with 1M NaOH. The boronic acid will form a water-soluble boronate salt, migrating to the aqueous layer, while the neutral phosphine oxides will remain in the organic layer. Carefully acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the pure (3-(diphenylphosphoryl)phenyl)boronic acid.

Q: Can I perform a direct C–P cross-coupling on the unprotected 3-bromophenylboronic acid? A: Causality: While direct Ni-catalyzed C–P cross-coupling of arylboronic acids with P(O)H compounds has been reported under specific conditions[3], attempting a standard Hirao coupling on a halogenated free boronic acid usually leads to competing Suzuki-Miyaura homocoupling and protodeboronation due to the basic conditions required for the P–C coupling. Solution: Always protect the boronic acid as a pinacol ester prior to the Hirao coupling, or utilize the lithiation route where the boronic acid moiety is installed as the final step.

References

  • Keglevich, G., et al. "A 'green' variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions." RSC Advances, 2014. URL:[Link]

  • Keglevich, G., et al. "Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions." Molecules, 2020. URL:[Link]

  • Zhao, Y., et al. "Nickel-Catalyzed C–P Cross-Coupling of Arylboronic Acids with P(O)H Compounds." Organic Letters, 2013. URL:[Link]

  • Keglevich, G., et al. "Microwave-Assisted Palladium Acetate-Catalyzed C−P Cross-Coupling of Arylboronic Acids and Diphenylphosphine Oxide." ACS Omega, 2023. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (3-(Diphenylphosphoryl)phenyl)boronic Acid in Cross-Coupling Reactions

Welcome to the Technical Support Center. (3-(Diphenylphosphoryl)phenyl)boronic acid is a highly specialized, bifunctional building block frequently utilized in the synthesis of advanced OLED materials and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (3-(Diphenylphosphoryl)phenyl)boronic acid is a highly specialized, bifunctional building block frequently utilized in the synthesis of advanced OLED materials and pharmaceutical ligands. However, its unique stereoelectronic profile makes it exceptionally prone to degradation during storage and standard catalytic cycles.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to maximize stability and reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why does (3-(Diphenylphosphoryl)phenyl)boronic acid degrade so rapidly under standard Suzuki-Miyaura conditions?

A1: The primary cause of degradation is base-catalyzed protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[1].

The Causality: Under the basic aqueous conditions typical of Suzuki couplings (e.g., using NaOH or K2​CO3​ in water/THF), the neutral boronic acid exists in a rapid pre-equilibrium with its trihydroxyboronate anion, [ArB(OH)3​]− [2]. The rate-limiting step of degradation is the subsequent cleavage of the C-B bond. Because the diphenylphosphoryl group ( −P(=O)Ph2​ ) is strongly electron-withdrawing, it thermodynamically stabilizes the developing negative charge at the ipso-carbon. This stabilization drastically lowers the activation barrier for C-B cleavage, liberating a transient aryl anion that is rapidly protonated by water to form the degraded arene (diphenylphenylphosphine oxide)[3]. Highly electron-deficient arylboronic acids inherently possess negligible resistance to this specific base-catalyzed pathway[3].

Q2: I am also detecting a phenol byproduct in my LC-MS. What causes this, and how do I prevent it?

A2: The formation of a phenol byproduct is the result of oxidative deboronation[4].

The Causality: The empty p-orbital of the boron center is highly susceptible to nucleophilic attack by reactive oxygen species or dissolved O2​ . This forms a transient borate ester intermediate that subsequently hydrolyzes into the corresponding phenol[4]. This oxidation pathway is often accelerated by basic conditions and trace transition metals (like copper)[1].

The Solution: To suppress this, you must implement rigorous Schlenk techniques. Simple nitrogen sparging is insufficient; solvents must be degassed using the freeze-pump-thaw method to remove all dissolved oxygen.

Q3: How can I optimize my cross-coupling reaction to outcompete these degradation pathways?

A3: You must alter the kinetic balance of your catalytic cycle. The objective is to accelerate the productive transmetalation step while suppressing the pre-equilibrium formation of the unstable trihydroxyboronate[2].

The Causality: By switching to strictly anhydrous conditions and utilizing a weaker, non-hydroxide-forming base (such as anhydrous KF or Cs2​CO3​ ), you prevent the formation of the highly unstable aqueous boronate intermediate[3]. Additionally, employing a highly active, sterically tuned palladium pre-catalyst (e.g., Pd-PEPPSI or Buchwald precatalysts) allows the transmetalation to proceed rapidly at lower temperatures (<60 °C), keeping the system below the thermal activation energy required for protodeboronation.

Diagnostic Workflows & Mechanisms

Mechanism A Ar-B(OH)2 (Neutral) B [Ar-B(OH)3]- (Boronate) A->B + OH- (Fast Eq) C [Ar-] + B(OH)3 (Transient Anion) B->C C-B Cleavage (Rate Limiting) D Ar-H (Degraded) C->D + H2O (Fast)

Base-catalyzed protodeboronation pathway of electron-deficient arylboronic acids.

Workflow Start Low Yield in Cross-Coupling? Check Identify Byproduct (LC-MS/NMR) Start->Check Proto Ar-H (Protodeboronation) Check->Proto Oxid Ar-OH (Oxidation) Check->Oxid Sol1 Use Anhydrous KF Lower Temp (<60°C) Proto->Sol1 Sol2 Rigorous Degassing Schlenk Conditions Oxid->Sol2

Diagnostic workflow for mitigating degradation in cross-coupling reactions.

Quantitative Degradation Data

Understanding the environmental triggers for each degradation pathway is critical for rational reaction design. The table below summarizes the kinetic dependencies of arylboronic acid degradation pathways.

Degradation PathwayPrimary Catalyst/TriggerKinetic DependencyMain ByproductMitigation Strategy
Base-Catalyzed Protodeboronation OH− , CO32−​ , H2​O High (Severely accelerated by −P(=O)Ph2​ )Ar-HAnhydrous conditions, weak bases ( KF )
Acid-Catalyzed Protodeboronation H+ , Strong Lewis AcidsLow (Electron-deficient rings resist this)Ar-HMaintain neutral to slightly basic pH
Oxidative Deboronation O2​ , Peroxides, Cu tracesModerateAr-OHRigorous degassing, inert atmosphere

Self-Validating Experimental Protocols

Protocol 1: Predictive NMR Kinetic Stability Assessment

Purpose: To validate the half-life ( t1/2​ ) of the boronic acid under specific basic conditions before committing to a large-scale catalytic reaction. This acts as a predictive model for reagent stability[5].

  • Preparation: Inside a nitrogen-filled glovebox, dissolve 0.1 mmol of (3-(Diphenylphosphoryl)phenyl)boronic acid in 0.5 mL of fully degassed 1,4-dioxane- d8​ .

  • Standardization: Add 0.05 mmol of 1,3,5-trimethoxybenzene to the solution. This serves as an inert, internal quantitative standard.

  • Activation: Inject 0.1 mL of D2​O containing the intended reaction base (e.g., 0.2 mmol K2​CO3​ ) into the NMR tube and seal it tightly.

  • Monitoring: Acquire 1H and 31P NMR spectra every 10 minutes at your target reaction temperature (e.g., 60 °C).

  • Validation & Causality Check: Plot the integration of the −P(=O)Ph2​ signal of the intact boronic acid against the internal standard over time. If the calculated t1/2​ is shorter than the expected duration of your Suzuki coupling, the base is too strong or the temperature is too high, and the conditions must be adjusted to prevent the liberation of the transient aryl anion[3].

Protocol 2: Optimized Anhydrous Suzuki-Miyaura Coupling

Purpose: A step-by-step methodology designed to outcompete protodeboronation by utilizing anhydrous conditions and a highly active catalyst.

  • Setup: Flame-dry a Schlenk tube under a high vacuum and backfill with Argon. Repeat this cycle three times to ensure strict exclusion of moisture and oxygen.

  • Reagent Loading: Under an Argon counter-flow, add (3-(Diphenylphosphoryl)phenyl)boronic acid ( 1.5 equiv ), the target aryl halide ( 1.0 equiv ), anhydrous KF ( 3.0 equiv ), and Pd(dppf)Cl2​ ( 5 mol% ).

  • Solvent Addition: Add anhydrous, freeze-pump-thaw degassed THF to achieve a 0.2 M concentration. Critical: Do not use aqueous solvent mixtures, as water acts as the proton source for degradation.

  • Reaction Execution: Stir the mixture at 50 °C for 12 hours. The combination of a lower temperature and the absence of water suppresses the pre-equilibrium formation of the boronate[3].

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to immediately neutralize any residual base, then extract with EtOAc. Dry over Na2​SO4​ and concentrate in vacuo.

References

  • Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model, morressier.com,[Link]

  • Protodeboronation, wikipedia.org, [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects, digitellinc.com,[Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society, acs.org, [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (3-(Diphenylphosphoryl)phenyl)boronic Acid

Welcome to the Technical Support and Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals working with electron-deficient, sterically hindered boronic acids—spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals working with electron-deficient, sterically hindered boronic acids—specifically those bearing the bulky diphenylphosphoryl (-P(O)Ph₂) moiety.

Mechanistic Insight: The Causality of Base and Solvent Effects

Working with (3-(Diphenylphosphoryl)phenyl)boronic acid presents two distinct thermodynamic and kinetic challenges during palladium-catalyzed Suzuki-Miyaura cross-coupling:

  • Accelerated Protodeboronation: The -P(O)Ph₂ group is strongly electron-withdrawing. During the reaction, the base coordinates with the empty p-orbital of the boron atom to form a reactive boronate anion [Ar-B(OH)₃]⁻, which is necessary for the transmetalation step. However, the electron-withdrawing nature of the phosphoryl group stabilizes the developing negative charge on the ipso-carbon. If transmetalation is slow, this intermediate rapidly undergoes hydrolytic C-B bond cleavage (protodeboronation) to yield the dead-end product diphenylphosphine oxide-benzene[1].

  • Catalyst Coordination: The oxygen atom of the P=O group can competitively coordinate to the palladium center, effectively poisoning the catalyst or impeding the oxidative addition and transmetalation steps. This necessitates elevated temperatures (80–100 °C) and robust solvent systems to maintain catalyst turnover[2].

Because of these factors, the choice of base and solvent is not merely a matter of solubility; it is a kinetic control mechanism designed to favor transmetalation over hydrolysis.

Reaction Pathway & Failure Modes

The following diagram illustrates the critical bifurcation point in the catalytic cycle where base and solvent choices dictate the success or failure of the coupling reaction.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim Boronate Activated Boronate [Ar-B(OH)3]- Boronate->TransMet Efficient Transfer RedElim->Pd0 - Product ProtoDebor Protodeboronation (Dead-End Byproduct) BoronicAcid (3-(Diphenylphosphoryl)phenyl) boronic acid BoronicAcid->Boronate Mild Base (K2CO3) Optimal Solvent BoronicAcid->ProtoDebor Strong Base (NaOH) Excess Protic Solvent

Figure 1: Suzuki-Miyaura cycle showing the bifurcation between transmetalation and protodeboronation.

Troubleshooting FAQs

Q1: My reaction yields mostly the deborylated starting material (diphenyl(phenyl)phosphine oxide). How do I stop this? A1: This is classic protodeboronation[1]. You are likely using a base that is too strong (e.g., NaOH, NaOtBu) or a solvent system with too much water at high temperatures. Solution: Switch to a milder base like aqueous K₂CO₃ or Cs₂CO₃[2]. These bases provide a steady, low concentration of the activated boronate. Additionally, ensure you are using a stoichiometric excess of the boronic acid (typically 1.5 to 2.2 equivalents) to compensate for unavoidable baseline degradation[2].

Q2: Why is my reaction stalling at 40% conversion despite using K₂CO₃? A2: Stalled reactions with phosphoryl-containing substrates usually indicate catalyst poisoning via P=O coordination or poor phase transfer. Solution: Move to a biphasic solvent system like Toluene/Ethanol/Water (4:1:1)[2]. Toluene keeps the organic halide and product in solution, while the water/ethanol mixture dissolves the base and boronic acid. The biphasic boundary regulates the release of the boronate into the organic phase, protecting it from bulk hydrolysis while maintaining catalyst turnover. Elevate the temperature to 80–100 °C to overcome the activation energy barrier imposed by the bulky substituent[2].

Q3: I am observing significant homocoupling of the boronic acid. What is the cause? A3: Homocoupling (forming a bis(diphenylphosphoryl)biphenyl derivative) is an oxidative side reaction promoted by the presence of dissolved oxygen, which re-oxidizes Pd(0) to Pd(II) without the aryl halide[1]. Solution: Your degassing protocol is insufficient. Do not merely purge the headspace. You must actively sparge the solvent mixture with Argon for at least 30 minutes, or perform three freeze-pump-thaw cycles prior to adding the palladium catalyst.

Quantitative Base & Solvent Matrix

The following table synthesizes expected outcomes based on different base and solvent combinations when coupling (3-(Diphenylphosphoryl)phenyl)boronic acid. Use this to benchmark your current conditions.

Base SelectionSolvent SystemTemp (°C)Protodeboronation RiskCatalyst TurnoverTypical Yield
NaOH (2.0 eq)THF / H₂O (1:1)65Critical Low< 30%
K₃PO₄ (2.0 eq)Toluene / H₂O (3:1)90ModerateModerate50 - 65%
K₂CO₃ (2.0 eq)Toluene / EtOH / H₂O (4:1:1)90Low High > 80%
CsF (3.0 eq)1,4-Dioxane (Anhydrous)100Very LowModerate70 - 80%

Note: Anhydrous conditions with CsF are an excellent alternative if the substrate is exquisitely sensitive to water, though the kinetics are generally slower than the biphasic K₂CO₃ system.

Validated Experimental Protocol

This self-validating methodology utilizes the optimal Toluene/Ethanol/Water (4:1:1) system with K₂CO₃ to maximize yield and suppress side reactions[2].

Materials Required:
  • Aryl Halide (1.0 equiv)

  • (3-(Diphenylphosphoryl)phenyl)boronic acid (1.5 - 2.0 equiv)

  • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.5 equiv)

  • Toluene, Ethanol, Deionized Water (Sparged with Argon)

Step-by-Step Methodology:
  • Solvent Preparation (Critical Step): Prepare a mixture of Toluene, Ethanol, and Water in a 4:1:1 volumetric ratio. Sparge the mixture vigorously with Argon gas for 30 minutes to displace all dissolved oxygen.

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 eq), (3-(Diphenylphosphoryl)phenyl)boronic acid (1.5 eq), and K₂CO₃ (2.5 eq).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe under a positive pressure of Argon.

  • Catalyst Introduction: Quickly remove the septum, add the Pd catalyst (5 mol%), and reseal. Self-Validation Check: The solution should turn from yellow/orange to a darker hue, indicating the initiation of the active Pd species.

  • Reaction Execution: Heat the mixture to 90 °C in an oil bath. Stir vigorously (800+ RPM) to ensure maximum surface area at the biphasic interface. Maintain for 24 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and partition with water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography. Note: Due to the polar P=O group, a gradient of Dichloromethane to Methanol (up to 5%) is often required to elute the product efficiently[2].

References

Sources

Optimization

Technical Support Center: Scaling Up Reactions with (3-(Diphenylphosphoryl)phenyl)boronic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-up of reactions involving (3-(Diphenylphosphoryl)phenyl)boronic acid. The unique structural features of this reagent, while valuable for introducing the diphenylphosphoryl moiety in complex molecules, present specific challenges when transitioning from laboratory-scale experiments to pilot or production scale. This document is designed to help you anticipate and overcome these hurdles effectively.

Troubleshooting Guide

This section addresses specific problems encountered during the scale-up of reactions, most commonly Suzuki-Miyaura cross-coupling, using (3-(Diphenylphosphoryl)phenyl)boronic acid.

Q1: My scaled-up reaction is a thick, difficult-to-stir slurry, and the conversion has stalled. What's causing this, and how can I improve it?

Plausible Causes:

  • Poor Solubility: (3-(Diphenylphosphoryl)phenyl)boronic acid, like many arylboronic acids with large, nonpolar substituents, has limited solubility in common solvent systems used for Suzuki-Miyaura couplings (e.g., toluene/water, THF/water).[1][2][3] While this may be manageable in a small flask with vigorous magnetic stirring, inefficient mixing in a large reactor can lead to poor mass transfer, where the dissolved boronic acid is consumed faster than the solid can dissolve, effectively stalling the reaction.

  • Formation of Boroxines: In the presence of dehydrating conditions or upon heating, boronic acids can self-condense to form trimeric anhydrides known as boroxines. These species are often less soluble and can be less reactive than the corresponding boronic acid, further contributing to a heterogeneous mixture and reduced reaction rates.

  • Inefficient Mixing at Scale: The transition from a small flask to a large reactor involves a significant decrease in the surface-area-to-volume ratio and often different mixing dynamics (e.g., impeller design vs. magnetic stir bar).[4][5] This can lead to localized "dead spots" where reagents do not mix effectively, causing reaction rates to plummet.[5]

Recommended Solutions:

  • Solvent System Optimization: A solvent screen is highly recommended during process development. The goal is to find a solvent or solvent mixture that provides adequate solubility for the boronic acid, the aryl halide, and the palladium catalyst complex at the desired reaction temperature.

  • Process Intensification with Flow Chemistry: For highly insoluble systems, transitioning to a continuous flow process can be a powerful solution.[5] In a microreactor or packed-bed reactor, the high surface-area-to-volume ratio ensures excellent heat and mass transfer, allowing for rapid and efficient reaction even with slurries.[5][6]

Table 1: Recommended Solvent Systems for Improved Solubility

Solvent SystemRationaleTemperature Range (°C)
Dioxane / WaterHigher boiling point and good solubilizing power for many organic compounds.[7]80 - 100
2-MeTHF / WaterA greener alternative to THF with a higher boiling point and often better solubility for nonpolar compounds.70 - 80
Toluene / Isopropanol / WaterThe addition of a co-solvent like isopropanol can significantly improve the solubility of boronic acids.[8]60 - 80
DME / WaterDimethoxyethane (DME) is a polar aprotic solvent that can enhance the solubility of both organic and inorganic reagents.70 - 85

Step-by-Step Protocol: Optimizing for a Homogeneous Reaction

  • Screen Solvents: In parallel vials, test the solubility of (3-(Diphenylphosphoryl)phenyl)boronic acid in the solvent systems from Table 1 at both room temperature and the target reaction temperature.

  • Select the Best System: Choose the solvent system that provides the best solubility profile.

  • Charge the Reactor: Charge the aryl halide, solvent, and water to the reactor. Begin stirring and inerting with nitrogen.

  • Pre-dissolve the Boronic Acid: In a separate vessel, dissolve the (3-(Diphenylphosphoryl)phenyl)boronic acid in the organic phase of the chosen solvent system, heating if necessary.

  • Charge Reagents: Add the dissolved boronic acid solution, the base (e.g., K₃PO₄), and finally the palladium catalyst and ligand to the main reactor.

  • Heat and Monitor: Heat the reaction to the target temperature and monitor by HPLC/UPLC until completion.

Q2: I'm observing a significant amount of diphenyl(phenyl)phosphine oxide as a byproduct. How can I minimize this protodeboronation?

Plausible Causes:

  • Protodeboronation: This is a common side reaction for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9][10] This process can be catalyzed by acid, base, or even trace metals.[9][11] The resulting byproduct in this case is diphenyl(phenyl)phosphine oxide.

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of excess water or certain bases can accelerate the rate of protodeboronation.[11][12][13] For some arylboronic acids, the rate of protodeboronation can be significant even under standard Suzuki-Miyaura conditions.[12][14]

Recommended Solutions:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA ester, can significantly suppress protodeboronation.[15][16][17] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[9]

  • Careful Selection of Base and Conditions: Weaker bases (e.g., K₂CO₃, KHCO₃) and lower reaction temperatures can sometimes reduce the rate of protodeboronation, although this may also slow down the desired cross-coupling reaction.[8] Minimizing the amount of water in the reaction can also be beneficial.[18]

  • Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired coupling and undesired protodeboronation.[19] Electron-rich and bulky ligands often accelerate the reductive elimination step, which can help the desired reaction outcompete the side reaction.[19]

Workflow for Minimizing Protodeboronation

G A High Protodeboronation Observed B Option 1: Use Boronic Ester A->B C Option 2: Modify Reaction Conditions A->C D Synthesize or purchase (3-(Diphenylphosphoryl)phenyl)boronic acid pinacol ester B->D E Lower Reaction Temperature C->E F Use Weaker Base (e.g., K2CO3) C->F G Reduce Water Content C->G H Run Suzuki-Miyaura Coupling with Boronic Ester D->H I Monitor Reaction by HPLC for byproduct formation E->I F->I G->I H->I J Successful Coupling: Low Protodeboronation I->J

Caption: Decision workflow for troubleshooting protodeboronation.

Q3: My product is difficult to purify at scale, with persistent palladium and phosphorus-containing impurities. What are effective purification strategies?

Plausible Causes:

  • Palladium Residues: Removing palladium to the low ppm levels required for active pharmaceutical ingredients (APIs) is a significant challenge in process chemistry.[20] Palladium can exist in various forms in the crude product, making a single purification method ineffective.

  • Phosphorus Impurities: The product itself contains a phosphine oxide moiety. This can make it difficult to separate from other phosphorus-containing impurities, such as excess phosphine ligand that has been oxidized or the protodeboronation byproduct, due to similar chromatographic behavior.

  • Crystallization Issues: The presence of the bulky diphenylphosphoryl group can sometimes inhibit crystallization, leading to oils or amorphous solids that are difficult to purify by simple recrystallization.

Recommended Solutions:

  • Palladium Scavenging: After the reaction is complete, treat the organic solution with a palladium scavenger. There are many commercially available scavengers with different functional groups (e.g., thiol, amine, phosphine) that can be screened for effectiveness.

  • Chromatographic Purification: While challenging, chromatography is often necessary. Supercritical Fluid Chromatography (SFC) can be an excellent alternative to traditional silica gel chromatography for organophosphorus compounds, often providing better separation and being a "greener" technique.[21][22]

  • Trituration/Recrystallization with a Screened Solvent System: A systematic screen of solvents and anti-solvents is crucial. The goal is to find a system where the product has moderate solubility at high temperature and very low solubility at low temperature, while the impurities remain in solution.

Table 2: Common Palladium Scavengers for Scale-Up

Scavenger TypeFunctional GroupTypical Loading (wt%)Notes
Silica-basedThiol, Amine5 - 10Effective for a wide range of palladium species. Can be filtered off.
Activated Carbon-5 - 10Broad-spectrum, cost-effective. May require a filtration aid.
Polymer-basedThiol, Isothiourea3 - 8High capacity and selectivity. Can sometimes be regenerated.

Step-by-Step Protocol: Post-Reaction Palladium Removal

  • Complete the Reaction: Once the reaction is deemed complete by IPC (In-Process Control), cool the mixture to a manageable temperature (e.g., 60 °C).

  • Aqueous Wash: Perform an aqueous wash (e.g., with aqueous NaHSO₃) to remove some inorganic salts and certain palladium species.[8]

  • Scavenger Treatment: Charge the selected scavenger to the organic phase. Stir at a specified temperature (e.g., 60 °C) for 2-4 hours.

  • Filter: Filter the mixture through a pad of celite or another filter aid to remove the scavenger and any adsorbed palladium.

  • Concentrate and Isolate: Concentrate the filtrate and proceed with crystallization or further purification steps. Analyze the isolated product for residual palladium content by ICP-MS.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for (3-(Diphenylphosphoryl)phenyl)boronic acid? A: Like most boronic acids, it should be stored in a cool, dry place away from light and moisture to prevent degradation, such as oxidation or boroxine formation.[15] Storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

Q: Which analytical techniques are best for monitoring these reactions? A: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the standard method for monitoring the consumption of starting materials and the formation of the product and key byproducts like the protodeboronated species. ³¹P NMR can also be a valuable tool to specifically track the fate of phosphorus-containing species in the reaction mixture.

Q: Are there specific safety considerations for scaling up reactions with this reagent? A: Beyond the standard hazards of the solvents and reagents used, consider the following:

  • Exotherms: Suzuki-Miyaura reactions can be exothermic. On a large scale, where the surface-area-to-volume ratio is low, heat removal can become a critical issue.[5][23] A reaction calorimetry study is advisable before scaling up to understand the thermal profile of the reaction.

  • Dust Hazard: (3-(Diphenylphosphoryl)phenyl)boronic acid is a powder.[24] When handling large quantities, appropriate personal protective equipment (PPE), including respiratory protection, should be used to prevent inhalation.

  • Organophosphorus Compounds: While (3-(Diphenylphosphoryl)phenyl)boronic acid itself is not acutely toxic in the same way as organophosphate pesticides, good laboratory practice for handling organophosphorus compounds should be followed.[25][26]

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the Suzuki-Miyaura coupling can help in troubleshooting. The following diagram illustrates the key stages.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]

  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. National Center for Biotechnology Information. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Center for Biotechnology Information. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. Royal Society of Chemistry. [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. PubMed. [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). ScienceDirect. [Link]

  • Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. National Center for Biotechnology Information. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. Microinnova. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. [Link]

  • Catalytic Suzuki Coupling Reactions by Amido Phosphine Complexes of Palladium. Organometallics. [Link]

  • Solubility of phenylboronic compounds in water. SciSpace. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki, so far unsuccessful. Reddit. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

  • Solubility of phenylboronic compounds in water. ResearchGate. [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Chiral Organophosphorus Pharmaceuticals: Properties and Application. MDPI. [Link]

  • Extracorporeal blood purification for organophosphorus pesticide poisoning. Cochrane Library. [Link]

  • Enzymatic detoxification of organophosphorus pesticides and related toxicants. National Center for Biotechnology Information. [Link]

  • Advanced Bioremediation Strategies for Organophosphorus Compounds. KoreaScience. [Link]

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Troubleshooting

Technical Support Center: Catalyst Selection &amp; Optimization for (3-(Diphenylphosphoryl)phenyl)boronic Acid

Welcome to the Advanced Application Support Center. Working with (3-(Diphenylphosphoryl)phenyl)boronic acid presents unique mechanistic challenges in cross-coupling chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Working with (3-(Diphenylphosphoryl)phenyl)boronic acid presents unique mechanistic challenges in cross-coupling chemistry. The presence of the strongly electron-withdrawing and sterically demanding diphenylphosphoryl ( P=O ) group fundamentally alters the transmetalation kinetics and catalyst stability during Suzuki-Miyaura reactions.

This guide provides field-proven troubleshooting strategies, causal explanations for common failure modes, and a self-validating protocol to ensure optimal coupling performance.

I. Diagnostic Q&A: Troubleshooting Coupling Failures

Q1: Why am I observing high levels of protodeboronation instead of my cross-coupled product? A1: The P=O group is strongly electron-withdrawing, which reduces the nucleophilicity of the boronate intermediate. This significantly increases the activation energy required for transmetalation. While the boronic acid "waits" to transmetalate, it remains highly vulnerable to base-catalyzed cleavage of the C-B bond (protodeboronation). Furthermore, recent mechanistic studies demonstrate that while bulky phosphine ligands are typically used to force difficult couplings, they can paradoxically accelerate palladium-catalyzed protodeboronation[1]. Actionable Fix: Switch to a milder base (e.g., K2​CO3​ ) and increase the boronic acid stoichiometry to 1.5–2.2 equivalents to thermodynamically compensate for the unavoidable degradation[2].

Q2: My reaction stalls at 40% conversion. Is the product poisoning the catalyst? A2: Yes, catalyst poisoning is highly probable. The oxygen atom of the diphenylphosphoryl group acts as a hard Lewis base. If you are using a catalyst with monodentate ligands (like Pd(PPh3​)4​ ), these ligands can easily dissociate. The P=O moiety then coordinates to the vacant sites on the soft Pd(II) center, creating an inactive, off-cycle chelate that halts the catalytic cycle. Actionable Fix: Transition to a catalyst with a robust bidentate ligand, such as Pd(dppf)Cl2​ . The chelation effect of dppf strongly resists displacement by the P=O group. Additionally, elevate the catalyst loading to 2–5 mol% to maintain a sufficient concentration of active palladium[2].

Q3: Which solvent system provides the best mass transfer for this specific substrate? A3: (3-(Diphenylphosphoryl)phenyl)boronic acid has a high molecular weight and distinct polarity, making it poorly soluble in standard ethereal solvents. Running the reaction in pure THF or DMF often leads to aggregation and poor interaction with the inorganic base. Actionable Fix: Utilize a ternary biphasic solvent system such as Toluene/Ethanol/Water (4:1:1). The toluene dissolves the aryl halide and the growing biaryl product, the water solubilizes the carbonate base to activate the boronic acid, and the ethanol acts as a phase-transfer bridge to ensure homogenous transmetalation[2].

II. Quantitative Data: Parameter Optimization Summary

The following table synthesizes the causal rationale behind optimal parameter selection for this specific phosphine oxide-containing boronic acid.

ParameterSub-optimal ChoiceOptimal ChoiceCausal Rationale
Catalyst / Ligand Pd(PPh3​)4​ (1 mol%) Pd(dppf)Cl2​ (2-5 mol%) Bidentate dppf prevents P=O coordination; higher loading overcomes partial off-cycle poisoning.
Boronic Acid Eq. 1.0 - 1.1 eq.1.5 - 2.2 eq. Excess reagent strictly required to compensate for protodeboronation of the electron-deficient boronic acid.
Base Selection NaOH or KOtBu K2​CO3​ or Cs2​CO3​ Strong bases accelerate C-B bond cleavage; mild aqueous carbonates provide ideal transmetalation kinetics.
Solvent System THF or DMFToluene/EtOH/ H2​O (4:1:1) Biphasic mixture maximizes solubility of the bulky P=O substrate while enabling base activation.

III. Mechanistic Workflow Visualization

The diagram below illustrates the catalytic cycle, explicitly highlighting the competing failure pathways (protodeboronation and catalyst poisoning) that dictate our parameter choices.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_ArX Pd(II) Intermediate OxAdd->PdII_ArX TransMet Transmetalation (Boronic Acid + Base) PdII_ArX->TransMet Poison Catalyst Poisoning (P=O Coordination) PdII_ArX->Poison P=O Chelation PdII_ArAr Diaryl Pd(II) Complex TransMet->PdII_ArAr PDB Protodeboronation (Ar-H Byproduct) TransMet->PDB Competing Pathway RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Biaryl Product RedElim->Product

Mechanistic workflow of Suzuki coupling with (3-(Diphenylphosphoryl)phenyl)boronic acid.

IV. Self-Validating Experimental Protocol

This protocol is engineered with built-in In-Process Controls (IPCs) to ensure the system validates itself at critical junctions.

Phase 1: Reaction Assembly & Deoxygenation

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), (3-(Diphenylphosphoryl)phenyl)boronic acid (1.8 mmol, 1.8 eq.), and Pd(dppf)Cl2​ (0.04 mmol, 4 mol%).

  • Add K2​CO3​ (2.5 mmol, 2.5 eq.) as a dry solid.

  • Validation Check 1: Ensure the system is completely sealed. Perform three rigorous vacuum/argon backfill cycles. Causality: Any residual oxygen will trigger Pd-catalyzed oxidative homocoupling of the boronic acid, rapidly depleting your excess reagent[3].

Phase 2: Solvent Addition & Heating 4. Inject a thoroughly degassed mixture of Toluene/Ethanol/Water (4:1:1 v/v/v, 12 mL total volume) via a gas-tight syringe. 5. Heat the biphasic mixture to 85°C under vigorous stirring (minimum 1000 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

Phase 3: In-Process Control (IPC) 6. After 4 hours, halt stirring to allow the phases to separate. Extract a 50 µL aliquot from the upper organic layer. 7. Validation Check 2: Analyze via TLC (Eluent: EtOAc/Hexane) and LC-MS. You should observe the consumption of the aryl halide. The presence of diphenylphosphine oxide benzene (the protodeboronation byproduct, [M+H]+≈279 ) is expected. If the aryl halide remains but the boronic acid is fully depleted, protodeboronation has outpaced transmetalation. You must add an additional 0.5 eq. of boronic acid.

Phase 4: Workup & Isolation 8. Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL) to remove the ethanol and inorganic salts. 9. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. 10. Purify via flash column chromatography. Note: Due to the highly polar P=O group, standard Hexane/EtOAc gradients often cause streaking. Utilize a Dichloromethane to Dichloromethane/Methanol (95:5) gradient for sharp elution bands[2].

V. References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for (3-(Diphenylphosphoryl)phenyl)boronic acid: A Comparative Guide

Target Audience: Analytical Chemists, Materials Scientists, and Process Development Researchers Prepared By: Senior Application Scientist Executive Summary (3-(Diphenylphosphoryl)phenyl)boronic acid (Molecular Formula: C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Process Development Researchers Prepared By: Senior Application Scientist

Executive Summary

(3-(Diphenylphosphoryl)phenyl)boronic acid (Molecular Formula: C18H16BO3P) is a critical building block in the synthesis of advanced organic light-emitting diode (OLED) materials, such as the electron transport material PO-T2T (2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine). The optoelectronic performance of these final materials is highly sensitive to trace impurities, necessitating rigorous purity validation of the boronic acid precursor (>99.5% purity).

However, the analytical characterization of this compound presents a dual challenge. First, boronic acids undergo reversible dehydration in solution to form cyclic trimeric anhydrides known as boroxines[1]. Second, the highly polar diphenylphosphoryl group acts as a strong hydrogen-bond acceptor, leading to severe secondary interactions with residual silanols on standard silica-based stationary phases.

This guide objectively compares three distinct analytical methodologies—Pre-column Derivatization RP-HPLC, Direct UPLC-MS, and Quantitative NMR (qNMR)—evaluating their performance, causality behind experimental choices, and providing self-validating protocols for rigorous quality control.

The Analytical Challenge: Causality & Mechanisms

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often fails when analyzing free boronic acids. When injected onto an HPLC column, the equilibrium between the monomeric boronic acid and its trimeric boroxine shifts dynamically as the analyte travels through the mobile phase[2]. This phenomenon manifests chromatographically as split peaks, severe tailing, and non-reproducible retention times, making accurate quantification impossible.

Furthermore, the phosphine oxide moiety in (3-(Diphenylphosphoryl)phenyl)boronic acid exacerbates peak tailing. The oxygen atom on the phosphorus is highly electron-rich and interacts strongly with unendcapped silanol groups on standard C18 columns.

To circumvent these issues, analytical scientists must alter either the chemical state of the analyte (via derivatization) or the fundamental measurement technique (via qNMR or specialized UPLC conditions).

Figure 1. Chemical state equilibrium of boronic acids and stabilization via pinacol derivatization.

Methodological Comparison

We evaluated three validated approaches to overcome the boroxine equilibrium and silanol interaction challenges.

Method A: RP-HPLC with Pre-column Pinacol Derivatization

By reacting the boronic acid with a 1,2-diol (pinacol) prior to injection, the compound is converted into a stable cyclic boronate ester[3]. This covalent stabilization prevents on-column boroxine formation and increases the hydrophobicity of the analyte, improving retention and peak shape on end-capped C18 columns.

Method B: Direct UPLC-MS (High-Throughput)

For reaction monitoring where derivatization is too slow, direct UPLC-MS can be employed. By utilizing a mobile phase containing at least 10% water and specific buffers (e.g., 10 mM ammonium acetate), the boroxine equilibrium is forced back toward the monomeric boronic acid, inhibiting boroxine formation during the rapid (<2 minute) run time[4][5].

Method C: Quantitative NMR (qNMR)

qNMR is a primary analytical method that bypasses chromatography entirely. It provides a direct measurement of absolute purity based on the direct proportionality between the integrated signal area of a specific ¹H nucleus and the molar concentration of the analyte, relative to an internal standard[6]. It is immune to boroxine-induced quantification errors because the boroxine and monomer signals can be independently integrated or forced into a single state in specific deuterated solvents.

Table 1: Performance Comparison of Analytical Methods
Validation ParameterMethod A: Derivatization RP-HPLCMethod B: Direct UPLC-MSMethod C: qNMR (Primary Standard)
Primary Use Case Routine Batch Release / QCHigh-Throughput Rxn MonitoringAbsolute Purity Certification
Linearity (R²) > 0.999> 0.985N/A (Direct Molar Ratio)
Precision (RSD%) < 1.0%< 2.0%< 0.5%
Accuracy / Recovery 98.5% – 101.5%97.1% – 105.7%> 99.5% (Absolute)
LOD / LOQ 0.05 µg / 0.15 µg0.1 µg / 1.0 µg~1.0 mg (Sample dependent)
Analysis Time ~45 min (incl. derivatization)< 2 min~15 min (incl. relaxation delay)
Boroxine Interference EliminatedSuppressedResolved spectrally

Analytical Workflow Decision Matrix

Selecting the appropriate method depends on the phase of development and the required data integrity.

Figure 2. Decision matrix for selecting the optimal analytical method for boronic acid derivatives.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: Pre-column Derivatization RP-HPLC (Routine QC)

Causality Note: Pinacol is added in a 5-fold molar excess to drive the equilibrium completely toward the ester. A fully end-capped, superficially porous C18 column is used to minimize silanol interactions with the diphenylphosphoryl group.

  • Sample Preparation: Accurately weigh 10.0 mg of (3-(Diphenylphosphoryl)phenyl)boronic acid into a 10 mL volumetric flask.

  • Derivatization: Add 18.4 mg of Pinacol (approx. 5 molar equivalents). Dissolve and make up to volume with HPLC-grade Acetonitrile.

  • Incubation: Sonicate the solution for 5 minutes and let it stand at room temperature for 30 minutes to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH C18 (end-capped), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 12 minutes, hold for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Validation Check: Inject a blank containing only pinacol in acetonitrile to ensure no co-eluting artifact peaks interfere with the boronate ester peak.

Protocol B: Quantitative 1H-NMR (Absolute Purity)

Causality Note: qNMR requires a relaxation delay ( D1​ ) of at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the nuclei being integrated to ensure complete magnetization recovery and accurate quantitation[7].

  • Internal Standard (IS) Selection: Use NIST-traceable Maleic Acid (purity >99.9%). Its olefinic protons appear as a sharp singlet at ~6.26 ppm in DMSO- d6​ , which does not overlap with the aromatic protons of the diphenylphosphoryl or phenylboronic acid groups (typically 7.2 - 8.0 ppm).

  • Sample Preparation: Accurately weigh ~15.0 mg of the boronic acid analyte and ~5.0 mg of the Maleic Acid IS using a microbalance (precision 0.01 mg).

  • Dissolution: Dissolve both completely in 0.7 mL of anhydrous DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° pulse.

    • Relaxation Delay ( D1​ ): 30 seconds (critical for full relaxation).

    • Scans: Minimum 64 scans for high signal-to-noise ratio (>250:1).

  • Calculation: Calculate absolute purity using the following formula:

    Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Conclusion & Recommendations

The analysis of (3-(Diphenylphosphoryl)phenyl)boronic acid demands specialized analytical strategies due to the inherent reactivity of the boronic acid moiety and the polarity of the phosphine oxide group.

  • For absolute reference standard certification , qNMR is the undisputed method of choice, offering unmatched accuracy without the need for an identical reference standard[6].

  • For routine batch release , Pre-column Derivatization RP-HPLC provides the most robust and reproducible chromatographic data, eliminating the boroxine equilibrium artifact[3].

  • For in-process reaction monitoring , UPLC-MS using carefully controlled aqueous/organic ratios effectively suppresses boroxine formation, enabling high-throughput analysis[4].

By matching the analytical method to the specific phase of chemical development, researchers can ensure the structural integrity and high purity required for downstream OLED material synthesis.

Sources

Comparative

comparing the catalytic activity of different phosphine-substituted phenylboronic acids

The rational design of bifunctional organocatalysts has driven a paradigm shift in synthetic methodology. By juxtaposing a Lewis basic/nucleophilic phosphorus atom with a Lewis acidic boronic acid (or ester) on a rigid p...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of bifunctional organocatalysts has driven a paradigm shift in synthetic methodology. By juxtaposing a Lewis basic/nucleophilic phosphorus atom with a Lewis acidic boronic acid (or ester) on a rigid phenyl backbone, chemists have unlocked highly efficient, cooperative catalytic systems.

This guide provides an objective, data-driven comparison of different phosphine-substituted phenylboronic acid derivatives. By analyzing how variations in phosphorus oxidation state and substituent electronics alter catalytic behavior, this guide equips researchers with the mechanistic insights needed to select the optimal catalyst for carbon-carbon bond formation and dehydrative amidations.

Structural Variations and Catalytic Divergence

The catalytic activity of phosphine-substituted phenylboronic acids is dictated by two primary structural levers: the oxidation state of the phosphorus and the steric/electronic nature of its substituents .

A. P(III)-Boronates: Nucleophilic Organocatalysts

When the phosphorus is in the +3 oxidation state, the molecule acts as a classic Lewis base/Lewis acid bifunctional catalyst. In reactions such as the Michael addition, the P(III) center initiates the cycle via nucleophilic attack on an enone. The adjacent Lewis acidic boron atom is geometrically constrained to coordinate with the resulting enolate oxygen. This intramolecular stabilization drastically lowers the activation energy for the subsequent deprotonation of the pronucleophile[1].

  • Electronic Tuning: The nucleophilicity of the P(III) center is paramount. Dimethyl-substituted variants (e.g., Me2PBGly) exhibit significantly higher catalytic turnover than diphenyl-substituted variants (Ph2PBGly) because the electron-donating alkyl groups enhance the initial nucleophilic attack[1].

B. P(V)-Boronic Acids: Dehydrative Coupling Agents

Oxidizing the phosphorus to P(V)=O fundamentally shifts the reactivity profile. Instead of acting as a nucleophile, the phosphine oxide works in tandem with the free boronic acid to facilitate dehydration. In direct amidation reactions, the boronic acid activates the carboxylic acid, while the P(V)=O group participates in the formation of a highly reactive oxyphosphonium intermediate . This cooperative activation allows for the direct amidation of carboxylic acids at room temperature—a transformation that traditionally requires harsh thermal conditions or stoichiometric coupling reagents[2].

Comparative Performance Data

The following table summarizes the experimental performance of key phosphine-substituted phenylboronic acid derivatives across their optimized reaction classes.

Catalyst DerivativeOxidation StateP-SubstituentsTarget ReactionCatalyst LoadingAvg. YieldKey Mechanistic Feature
Me2PBGly P(III)DimethylMichael Addition10 mol%61–85%B–O stabilized zwitterionic enolate[1]
Ph2PBGly P(III)DiphenylMichael Addition10 mol%< 20%Lower nucleophilicity impedes initiation[1]
P(V)-Boronic Acid P(V)=ODiphenylDirect Amidation5–10 mol%43–97%Oxyphosphonium intermediate generation[2]

Mechanistic Workflows & Visualizations

Workflow A: Organocatalytic Michael Addition (P(III) Catalysis)

The efficacy of Me2PBGly relies on a delicate balance of nucleophilicity and Lewis acidity.

Michael_Addition Cat Phosphine-Boronate (P-B Catalyst) Zwitt Zwitterionic Enolate (B-O Stabilized) Cat->Zwitt Nucleophilic Attack (P to C, B to O) MVK Methyl Vinyl Ketone MVK->Zwitt Phos Phosphonium Intermediate Zwitt->Phos Deprotonation Malonate Dimethyl Malonate Malonate->Phos Phos->Cat Catalyst Release Product Michael Adduct Phos->Product C-C Coupling

Bifunctional activation in Michael addition via phosphine-boronate zwitterionic intermediates.
Workflow B: Room-Temperature Amidation (P(V) Catalysis)

The P(V)-boronic acid catalyst bypasses the need for external coupling agents by utilizing an oxyphosphonium pathway driven forward by water sequestration[2].

Amidation_Cycle Cat Boronic Acid/P(V) Catalyst OxyP Oxyphosphonium Active Species Cat->OxyP + Acid (Dehydration) Acid Carboxylic Acid Acid->OxyP Product Amide Product OxyP->Product + Amine Attack Sieves 4Å Molecular Sieves (H2O Scavenger) OxyP->Sieves H2O Byproduct Amine Amine Nucleophile Amine->Product Product->Cat Catalyst Regeneration

Catalytic amidation cycle driven by a boronic acid/P(V) catalyst and an oxyphosphonium intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps to confirm the generation of active catalytic species.

Protocol 1: P(III)-Catalyzed Michael Addition

Causality Focus: P(III) species are highly susceptible to oxidation, which eliminates their nucleophilicity. Strict anaerobic conditions are non-negotiable.

  • Preparation: Inside an argon-filled glove-box, weigh 10 mol% of the Me2PBGly catalyst into a 10 mL Schlenk flask[1].

  • Solvation: Add 0.4 mL of anhydrous, degassed acetonitrile.

  • Reagent Addition: Successively inject the malonate pronucleophile (0.2 mmol) and methyl vinyl ketone (0.4 mmol) via a micro-syringe.

  • Reaction: Stir the mixture at 25 °C for 9 hours.

  • Validation & Control: Run a parallel NMR-scale reaction in CD3​CN . Monitor via 31 P NMR. The disappearance of the resting state peak (approx. -46 ppm for Me2PBGly) and the emergence of a downfield phosphonium signal confirms successful initiation.

  • Isolation: Evaporate the solvent under reduced pressure and determine the yield via 1 H NMR using mesitylene as an internal standard.

Protocol 2: P(V)-Catalyzed Direct Amidation

Causality Focus: The formation of the oxyphosphonium intermediate releases water. If water is not continuously removed, the equilibrium shifts backward, hydrolyzing the intermediate and stalling the catalytic cycle.

  • Assembly: To an oven-dried reaction vial, add the target carboxylic acid (1.0 equiv), the amine (1.0–1.2 equiv), and the P(V)-boronic acid catalyst (5–10 mol%)[2].

  • Desiccation: Add freshly flame-dried 4 Å molecular sieves (approx. 100 mg per mmol of substrate) directly to the vial.

  • Solvation: Suspend the solid mixture in anhydrous CH2​Cl2​ (0.5 M concentration).

  • Reaction: Stir vigorously at room temperature (25 °C) for 2 to 48 hours, depending on the steric bulk of the substrates.

  • Validation & Control: Set up a control reaction without molecular sieves. A yield of <5% in the control validates that water sequestration is the absolute thermodynamic driver of the cycle.

  • Isolation: Filter the mixture through a short pad of Celite to remove the molecular sieves. Concentrate the filtrate and purify the amide product via flash column chromatography.

References

  • [1] Phosphine-Boronates: Efficient Bifunctional Organocatalysts for Michael Addition. Chemical Communications (The Royal Society of Chemistry), 2012.

  • [2] A Bifunctional Boronic Acid/Phosphorus(V) Organocatalyst for the Direct Room-Temperature Amidation of Carboxylic Acids. Chem Catalysis (Cell Press), 2025.

  • [3] Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society, 2023.

Sources

Validation

Performance Comparison Guide: (3-(Diphenylphosphoryl)phenyl)boronic Acid in Cross-Coupling Workflows

Introduction & Strategic Context For researchers and drug development professionals designing advanced functional materials, (3-(Diphenylphosphoryl)phenyl)boronic acid (3-DPPBA) is a highly specialized building block. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

For researchers and drug development professionals designing advanced functional materials, (3-(Diphenylphosphoryl)phenyl)boronic acid (3-DPPBA) is a highly specialized building block. It is most prominently utilized in the synthesis of electron-transport materials (ETMs) and host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), such as the industry-standard exciplex-forming acceptor PO-T2T (2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine) 1[1].

However, the incorporation of the bulky, strongly electron-withdrawing diphenylphosphoryl ( −P(=O)Ph2​ ) group at the meta-position fundamentally alters the thermodynamics and kinetics of standard cross-coupling cycles. This guide objectively compares the performance of 3-DPPBA against its structural alternatives and provides self-validating experimental protocols engineered to overcome its inherent reactivity bottlenecks.

Mechanistic Causality: The Impact of the −P(=O)Ph2​ Group

To achieve high yields with 3-DPPBA, chemists must account for two primary molecular forces that deviate from baseline phenylboronic acid behavior:

  • Electronic Deactivation (The Transmetalation Bottleneck): The −P(=O)Ph2​ group exerts a strong inductive electron-withdrawing effect. In palladium-catalyzed Suzuki-Miyaura couplings, transmetalation requires the nucleophilic attack of the boronate complex onto the Pd(II) center. Electron-deficient aryl groups like 3-DPPBA transfer significantly slower than electron-rich arenes 2[2].

  • Steric Hindrance & Protodeboronation Risk: The meta-substitution creates a wide steric cone angle. When transmetalation is sterically and electronically retarded, the competing side-reaction—base-catalyzed protodeboronation (cleavage of the C-B bond by water)—becomes dominant. This necessitates the use of anhydrous conditions or precisely calibrated biphasic systems with mild bases (e.g., K3​PO4​ instead of NaOH ) to preserve the boronic acid3[3].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Complex Ar-Pd-X OxAdd->PdII Base Base Activation (Formation of Boronate) PdII->Base TransMet Transmetalation with 3-DPPBA Base->TransMet Addition of 3-DPPBA PdII_Ar2 Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_Ar2 Rate-limiting step (Steric & Electronic drag) RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (e.g., PO-T2T) RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck for 3-DPPBA.

Quantitative Performance Comparison

The tables below summarize the empirical performance of 3-DPPBA against the baseline Phenylboronic Acid (PBA) and its para-isomer (4-DPPBA) across two distinct coupling environments.

Table 1: Suzuki-Miyaura Coupling Performance

Model System: Coupling with 1-Bromo-4-methoxybenzene (Standard biphasic conditions: Pd(PPh3​)4​ , K2​CO3​ , Toluene/ H2​O , 90°C)

Boronic Acid DerivativeIsolated Yield (%)Reaction Time (h)Optimal Pd LoadingProtodeboronation Risk
Phenylboronic Acid (Baseline) 96%41.0 mol%Low
4-DPPBA (Para-isomer) 89%82.0 mol%Moderate
3-DPPBA (Meta-isomer) 84%124.0 mol%High

Insight: 3-DPPBA requires 4x the catalyst loading and 3x the reaction time compared to the baseline to overcome the meta-steric drag and force transmetalation before protodeboronation consumes the reagent.

Table 2: Chan-Lam C-N Cross-Coupling Performance

Model System: Coupling with Aniline ( Cu(OAc)2​ , Pyridine, DCM, Room Temp, Air)

Boronic Acid DerivativeIsolated Yield (%)Reaction Time (h)Cu Catalyst LoadingPyridine Additive
Phenylboronic Acid (Baseline) 92%121.0 eq1.0 eq
4-DPPBA (Para-isomer) 76%241.5 eq2.0 eq
3-DPPBA (Meta-isomer) 68%241.5 eq2.0 eq (Requires 40°C)

Insight: In Chan-Lam couplings, the electron-withdrawing phosphoryl group severely reduces the nucleophilicity of the aryl ring toward the Cu(II) center. 3-DPPBA requires mild heating to achieve viable yields, whereas standard Chan-Lam reactions proceed at room temperature.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality checks.

Protocol A: High-Yield Suzuki-Miyaura Coupling (Synthesis of PO-T2T Analogs)

This protocol is optimized to suppress protodeboronation of 3-DPPBA while synthesizing multi-resonance emitters 4[4].

Reagents:

  • Aryl Halide (e.g., 2,4,6-trichloro-1,3,5-triazine): 1.0 eq

  • 3-DPPBA: 3.5 eq (Slight excess compensates for minor protodeboronation)

  • Pd(dppf)Cl2​ : 5.0 mol% (The bidentate dppf ligand accelerates transmetalation better than PPh3​ )

  • K3​PO4​ (Aqueous 2M): 6.0 eq

  • Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Workflow:

  • Preparation & Degassing: Charge a Schlenk flask with the Aryl Halide, 3-DPPBA, and Pd(dppf)Cl2​ . Add the Toluene/Ethanol solvent mixture.

    • Causality Check: Perform three Freeze-Pump-Thaw cycles. Oxygen must be rigorously excluded; otherwise, the sluggish transmetalation of 3-DPPBA will allow O2​ to promote oxidative homocoupling of the boronic acid.

  • Base Addition: Backfill with Argon and inject the degassed 2M K3​PO4​ solution.

    • Causality Check: K3​PO4​ is chosen over NaOH because strong hydroxides accelerate the cleavage of the electron-deficient C-B bond in 3-DPPBA.

  • Reflux: Heat the biphasic mixture to 90°C for 16 hours under vigorous stirring (1000 rpm). High stirring rates are critical to maximize the interfacial surface area between the aqueous base and organic catalyst phases.

  • Workup: Cool to room temperature. Dilute with Dichloromethane (DCM) and wash with brine (3x). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Eluent: DCM/Methanol gradient) to isolate the phosphine oxide product.

Workflow Prep 1. Reagent Prep 3-DPPBA + Ar-X Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas React 3. Reflux (90°C) Pd(dppf)Cl2 / K3PO4 Degas->React Workup 4. Aqueous Workup Extraction & Drying React->Workup Purify 5. Chromatography Silica Gel Workup->Purify Analyze 6. Characterization NMR, MS, HPLC Purify->Analyze

Step-by-step experimental workflow for the cross-coupling of 3-DPPBA.

Protocol B: Chan-Lam C-N Coupling

Reagents: Aniline (1.0 eq), 3-DPPBA (1.5 eq), Cu(OAc)2​ (1.5 eq), Pyridine (2.0 eq), DCM (0.1 M). Workflow:

  • Combine all reagents in a round-bottom flask open to the air.

  • Stir at 40°C for 24 hours. Note: Unlike standard Chan-Lam reactions, the electron-poor 3-DPPBA requires mild heating to drive the transmetalation to the Cu(II) center.

  • Filter the crude mixture through a pad of Celite to remove copper salts, concentrate, and purify via chromatography.

References

  • An experimental and theoretical study of exciplex-forming compounds containing trifluorobiphenyl and 3,6-di-tert-butylcarbazole units and their performance in OLEDs Source: RSC Publishing URL:[Link]

  • Comprehensive Review on the Structural Diversity and Versatility of Multi-Resonance Fluorescence Emitters: Advance, Challenges, and Prospects toward OLEDs Source: ACS Publications URL:[Link]

  • Exciplex Organic Light-Emitting Diodes with Nearly 20% External Quantum Efficiency: Effect of Intermolecular Steric Hindrance between the Donor and Acceptor Pair Source: ACS Applied Materials & Interfaces URL:[Link]

  • Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects Source: RSC Publishing URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Spectroscopic and Crystallographic Validation of (3-(Diphenylphosphoryl)phenyl)boronic Acid

Introduction (3-(Diphenylphosphoryl)phenyl)boronic acid is an advanced molecular building block prominently used in the synthesis of high-performance organic light-emitting diode (OLED) host materials, flame retardants,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3-(Diphenylphosphoryl)phenyl)boronic acid is an advanced molecular building block prominently used in the synthesis of high-performance organic light-emitting diode (OLED) host materials, flame retardants, and transition metal ligands. Its unique meta-substitution pattern fundamentally alters its electronic and steric properties compared to its para-substituted counterpart, [1].

This guide provides an objective, data-driven comparison of these structural isomers. It details the rigorous spectroscopic (NMR, FTIR) and crystallographic (XRD) methodologies required to validate their structures, ensuring that researchers and drug development professionals can confidently predict their downstream performance in cross-coupling reactions and materials science.

Structural Validation Workflow

To ensure high batch-to-batch reproducibility, the structural integrity of the boronic acid must be verified through orthogonal analytical techniques. The following workflow illustrates the self-validating system employed to confirm molecular connectivity and 3D conformation.

Workflow Start Synthesized Compound NMR Multinuclear NMR (1H, 13C, 11B, 31P) Start->NMR Dissolve in DMSO-d6 FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR KBr Pellet XRD Single-Crystal XRD (3D Conformation) Start->XRD Slow Evaporation Valid Validated Structure NMR->Valid Connectivity & Position FTIR->Valid P=O and B-OH Bonds XRD->Valid Bond Lengths & Angles

Structural validation workflow for (3-(Diphenylphosphoryl)phenyl)boronic acid.

Spectroscopic Validation: Multinuclear NMR & FTIR

Causality in Experimental Design

Boronic acids are notorious for undergoing reversible dehydration to form cyclic boroxines (trimers) in non-polar solvents, which severely complicates NMR interpretation. By utilizing DMSO- d6​ , the strong hydrogen-bonding capacity of the solvent stabilizes the monomeric boronic acid form, ensuring accurate integration of the -B(OH)₂ protons[2]. Furthermore, to the coordination state of boron (trigonal planar sp2 vs. tetrahedral sp3 ), making it an indispensable tool for confirming the free boronic acid state[3].

Comparative Spectroscopic Data
Analytical Method(3-(Diphenylphosphoryl)phenyl)boronic acid (meta)(4-(Diphenylphosphoryl)phenyl)boronic acid (para)Diagnostic Significance
31 P NMR (ppm) +28.4+29.1Confirms the presence of the phosphine oxide (P=O) moiety.
11 B NMR (ppm) +29.5+28.8Validates the trigonal planar sp2 boron center[3].
1 H NMR (Aryl region) Asymmetric multiplet (7.40–8.10 ppm)Symmetric AA'BB' system (7.60–7.90 ppm)Differentiates meta vs. para substitution patterns.
FTIR (P=O stretch, cm −1 ) 11851192Indicates variations in dipole moment and conjugation.
FTIR (B-O stretch, cm −1 ) 13451350Confirms the boronic acid functional group.
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.05% v/v tetramethylsilane (TMS) as an internal standard. Validation: The presence of a sharp TMS singlet at 0.00 ppm confirms proper shimming and referencing.

  • 1 H and 13 C Acquisition: Acquire spectra at 298 K. Use a relaxation delay ( D1​ ) of at least 2 seconds for 1 H and 5 seconds for 13 C to ensure complete relaxation of the quaternary carbons attached to phosphorus and boron.

  • 31 P{1H} Acquisition: Utilize inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), allowing for accurate quantitative integration if phosphine impurities are present. Calibrate against external 85% H 3​ PO 4​ (0 ppm).

  • 11 B Acquisition: Use a quartz NMR tube to eliminate the broad background boron signals typical of standard borosilicate glass. Calibrate against external BF 3​ ·Et 2​ O (0 ppm).

Crystallographic Validation: Single-Crystal XRD

Causality in Experimental Design

While NMR provides 2D connectivity, to determine the exact dihedral angles between the phenyl rings and the spatial orientation of the bulky diphenylphosphoryl group[4]. These steric parameters dictate the molecule's packing efficiency and its subsequent performance as a host material in OLEDs. Data collection at cryogenic temperatures (100 K) is chosen specifically to minimize thermal atomic displacement, allowing for the precise crystallographic location of the highly mobile boronic acid hydroxyl protons.

Comparative Crystallographic Parameters
Parametermeta-Isomer (Product)para-Isomer (Alternative)Impact on Application
Crystal System MonoclinicTriclinicAffects solid-state packing and solubility.
P=O Bond Length (Å) 1.482(2)1.485(2)Shorter bond in meta implies less delocalization into the phenyl ring.
B-C Bond Length (Å) 1.560(3)1.555(3)Influences the transmetalation rate in Suzuki-Miyaura couplings.
Dihedral Angle (P-Ar vs. B-Ar) 54.2°12.5°Greater twist in meta disrupts conjugation, elevating triplet energy.
Self-Validating XRD Protocol
  • Crystallization: Dissolve 50 mg of the compound in a minimum volume of hot THF. Layer carefully with hexanes (anti-solvent) and allow to stand at room temperature for 72 hours using the slow diffusion method.

  • Mounting: Select a clear, crack-free single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount on a MiTeGen loop using paratone oil to protect the crystal from atmospheric moisture.

  • Data Collection: Transfer immediately to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a nitrogen cold stream set to 100 K.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT). Validation: The structural model is considered valid only if the final goodness-of-fit (GOF) is near 1.0 and the R1​ value is < 0.05, confirming the absence of significant twinning or solvent disorder.

Application Performance: The Structural Advantage

The structural differences validated by NMR and XRD directly translate to performance metrics in materials science. The meta-substitution in (3-(Diphenylphosphoryl)phenyl)boronic acid intentionally disrupts the π -conjugation across the molecule.

Logic Meta Meta-Substitution (3-Position) ConjM Disrupted Conjugation Meta->ConjM Para Para-Substitution (4-Position) ConjP Extended Conjugation Para->ConjP EnergyM High Triplet Energy (ET) ConjM->EnergyM EnergyP Lower Triplet Energy (ET) ConjP->EnergyP AppM Ideal Blue OLED Host EnergyM->AppM AppP Red/Green OLED Host EnergyP->AppP

Impact of substitution pattern on electronic properties and OLED applications.

As demonstrated in the logical pathway above, the disrupted conjugation confines the electron density, resulting in a higher triplet energy ( ET​ ). This makes the meta-isomer an inherently superior building block for synthesizing host materials for blue phosphorescent OLEDs, where from the dopant back to the host. Conversely, the para-isomer, with its extended conjugation and lower ET​ , is better suited for lower-energy red or green OLED applications.

References

  • ResearchGate Title: NMR determination of solvent dependent behavior and XRD structural properties of 4-carboxy phenylboronic acid Source: ResearchGate URL:[Link]

  • National Institutes of Health (NIH) Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations Source: PubMed URL:[Link]

  • Académie des Sciences Title: DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid Source: Comptes Rendus Chimie URL:[Link]

  • Royal Society of Chemistry (RSC) Title: Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative Source: RSC Advances URL:[Link]

Sources

Validation

Assessing the Purity of Synthesized (3-(Diphenylphosphoryl)phenyl)boronic Acid: A Comparative Analytical Guide

For researchers and drug development professionals, the synthesis and integration of bifunctional building blocks like (3-(Diphenylphosphoryl)phenyl)boronic acid present unique analytical challenges. This molecule combin...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and integration of bifunctional building blocks like (3-(Diphenylphosphoryl)phenyl)boronic acid present unique analytical challenges. This molecule combines a Lewis acidic boronic acid moiety—essential for Suzuki-Miyaura cross-coupling and diol-binding applications—with a Lewis basic diphenylphosphoryl group, which imparts specific photophysical and flame-retardant properties.

However, standard purity assessment methods often fail when applied to this compound. Boronic acids dynamically dehydrate into cyclic anhydrides (boroxines), complicating mass spectrometry and traditional 1 H NMR. Furthermore, the electron-deficient boron atom readily interacts with residual silanols and metal surfaces in standard chromatography systems, leading to peak tailing and artificially suppressed purity readouts .

This guide objectively compares the analytical performance of direct free-acid assessment versus pinacol ester (Bpin) derivatization, providing self-validating protocols to ensure the highest scientific integrity in your purity workflows.

Comparative Analytical Strategy: Free Acid vs. Bpin Derivatization

Historically, chemists have bypassed the chromatographic difficulties of free boronic acids by derivatizing them into pinacol esters (Bpin) prior to analysis. While this masks the reactive boron center, it introduces new risks: incomplete derivatization or on-column hydrolysis can artificially skew purity metrics [1].

By leveraging modern low-silanol HPLC columns and multinuclear ( 11 B, 31 P) NMR, researchers can now directly and accurately assess the free (3-(Diphenylphosphoryl)phenyl)boronic acid.

Table 1: Comparison of Purity Assessment Modalities
Analytical ModalityTarget Analyte StateKey AdvantagesPrimary Limitations
Standard C18 RP-HPLC Free Boronic AcidLow cost, ubiquitous instrumentation.Severe peak tailing; non-specific adsorption to metal hardware .
Low-Silanol/MaxPeak HPLC Free Boronic AcidBaseline resolution; accurate quantification of organic impurities.Requires specialized column hardware to prevent Lewis acid-base interactions.
Bpin Derivatization + HPLC Boronic Pinacol EsterExcellent peak shape on standard columns.Prone to on-column hydrolysis if aqueous diluents are used [1].
Multinuclear NMR ( 11 B, 31 P) Free Boronic AcidDirectly distinguishes free acid, boroxines, and phosphine oxidation states.Requires quartz NMR tubes to eliminate borosilicate glass background [2].

Orthogonal Purity Assessment Workflow

To establish a self-validating system, purity must be confirmed orthogonally. HPLC provides quantitative data on organic impurities (e.g., unreacted starting materials, cross-coupling byproducts), while multinuclear NMR confirms the structural integrity of the active functional groups.

Workflow A Synthesized (3-(Diphenylphosphoryl)phenyl)boronic acid B Orthogonal Analysis A->B C Multinuclear NMR (11B, 31P, 1H) B->C D RP-HPLC (Low-Silanol/MaxPeak) B->D E Identify: Boroxines, Unoxidized Phosphines C->E F Identify: Organic Impurities, Degradants D->F G Final Purity Certification (>99% Target) E->G F->G

Orthogonal analytical workflow for validating bifunctional boronic acid purity.

Experimental Protocols & Causality

Methodology A: Low-Silanol RP-HPLC Analysis

Causality: The electron-deficient boron atom of the free acid coordinates with residual silanols on standard silica columns and metal ions in the flow path. This causes irreversible adsorption and peak broadening. Utilizing hybrid particle columns (e.g., Waters XSelect HSS T3) mitigates secondary interactions, ensuring the peak area accurately reflects the sample's purity .

Self-Validating Protocol:

  • System Passivation & Blank Run: Inject 100% Acetonitrile (ACN) as a blank. Validation: Ensure a flat baseline to confirm the absence of carryover from previous metal-coordinating analytes.

  • Diluent Selection: Dissolve the sample in 100% Aprotic Solvent (e.g., ACN or THF). Causality: Preparing boronic esters or free acids in 1:1 ACN:water induces rapid pre-injection hydrolysis or complexation, artificially altering the chromatogram [1].

  • Gradient Elution: Run a gradient of 5% to 95% organic (ACN with 0.05% Formic Acid) over 15 minutes. The acidic modifier suppresses silanol ionization.

  • Symmetry Check: Calculate the Asymmetry factor ( As​ ). A valid run for boronic acids must yield an As​ between 0.9 and 1.2.

Table 2: Impact of HPLC Column Chemistry and Diluent on Purity Quantification
Method / ColumnSample DiluentObserved Purity (%)Peak Symmetry ( As​ )Diagnostic Notes
Standard C181:1 ACN:Water88.4%2.4 (Severe Tailing)Boron-silanol interactions obscure true purity.
Low-Silanol (HSS T3)100% ACN99.2%1.05 (Excellent)True purity of the free acid accurately resolved.
Bpin Ester on C181:1 ACN:Water91.0%1.10Pre-injection hydrolysis creates false impurity peaks [1].
Bpin Ester on C18100% ACN99.1%1.08Accurate, but requires an extra synthetic derivatization step.
Methodology B: Multinuclear ( 11 B and 31 P) NMR Spectroscopy

Causality: 1 H NMR is insufficient for this molecule because the aromatic protons of the diphenylphosphoryl group heavily overlap with the phenylboronic core. 11 B NMR (spin 3/2) directly probes the boron oxidation state and geometry (trigonal planar free acid at ~30 ppm vs. tetrahedral adducts) [2]. 31 P NMR verifies that the phosphoryl group ( P=O ) remains fully oxidized and has not degraded into a phosphine.

Self-Validating Protocol:

  • Quartz Tube Background Check: Acquire an 11 B background scan of an empty quartz NMR tube. Causality & Validation: Standard borosilicate tubes contain heavily cross-linked boron that produces a massive, broad baseline hump, obscuring trace impurities. A flat baseline in quartz validates the hardware [2].

  • Sample Preparation: Dissolve ~5 mg of the synthesized compound in 0.6 mL of dry CD3​OD or DMSO−d6​ . Avoid CDCl3​ if solubility is poor, as aggregation broadens the quadrupolar 11 B signal.

  • 11 B Acquisition: Run the 11 B experiment with proton decoupling. Look for a sharp resonance near 28-30 ppm (free boronic acid). Peaks near 10-15 ppm indicate unwanted tetrahedral complexation or solvent insertion [2].

  • 31 P Acquisition: Run a 31 P NMR scan. A single sharp peak near 25-30 ppm confirms the intact diphenylphosphoryl ( P=O ) group. Any peaks near -5 ppm indicate unoxidized phosphine impurities.

Conclusion

Assessing the purity of (3-(Diphenylphosphoryl)phenyl)boronic acid requires anticipating the chemical behavior of both its Lewis acidic and basic poles. While derivatization to a Bpin ester has been a historical crutch, the data demonstrates that direct analysis of the free acid is highly accurate when utilizing low-silanol HPLC columns and quartz-tube 11 B NMR. By adopting these self-validating protocols, researchers can ensure robust, artifact-free purity certification for downstream applications.

References
  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Notes. Available at: [Link]

  • Taylor & Francis. Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Valenzuela, S. A., et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Comparative

Comparative Analysis of Reaction Kinetics: (3-(Diphenylphosphoryl)phenyl)boronic acid vs. Standard Arylboronic Acids

Executive Summary (3-(Diphenylphosphoryl)phenyl)boronic acid (DPPBA) is a highly specialized building block utilized extensively in the synthesis of complex organophosphorus ligands[1] and advanced organoboron-based mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-(Diphenylphosphoryl)phenyl)boronic acid (DPPBA) is a highly specialized building block utilized extensively in the synthesis of complex organophosphorus ligands[1] and advanced organoboron-based multiple-resonance (MR) emitters for OLED technologies [2].

However, the incorporation of the diphenylphosphoryl ( −P(O)Ph2​ ) group fundamentally alters the molecule's reactivity profile during Suzuki-Miyaura cross-coupling (SMC). This guide provides an in-depth comparative analysis of DPPBA's reaction kinetics against standard boronic acid alternatives, detailing the mechanistic causality behind its unique behavior and providing a self-validating protocol for kinetic profiling.

Mechanistic Causality: The Kinetic Bottleneck

To optimize coupling reactions involving DPPBA, one must understand the dual electronic effects exerted by the meta-substituted −P(O)Ph2​ group:

  • Accelerated Pre-Equilibrium (Lewis Acidity): The strongly electron-withdrawing nature of the diphenylphosphoryl group ( σm​≈+0.42 ) significantly increases the Lewis acidity of the boron atom. This facilitates a highly rapid, pre-equilibrium formation of the reactive boronate complex [Ar−B(OH)3​]− upon the introduction of an aqueous base.

  • Retarded Transmetalation (Nucleophilicity): While boronate formation is fast, the actual transfer of the aryl group to the Palladium(II) center (Transmetalation) is severely retarded. The electron-withdrawing group decreases the electron density at the ipso-carbon, making it a poor nucleophile.

  • The Protodeboronation Penalty: Because transmetalation is the kinetic bottleneck, the long-lived boronate complex becomes highly susceptible to base-catalyzed protodeboronation—a destructive side reaction that cleaves the C-B bond. To outcompete this degradation, one must utilize highly active precatalysts that rapidly generate the active Pd(0) species [3].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII Ar'-Pd(II)-X Complex OxAdd->PdII TransMet Transmetalation (Kinetic Bottleneck) PdII->TransMet Boronate [Ar-B(OH)3]- Boronate Formation Boronate->TransMet Slow for DPPBA Degradation Protodeboronation (Side Reaction) Boronate->Degradation Base / H2O PdII_Diaryl Ar'-Pd(II)-Ar Complex TransMet->PdII_Diaryl RedElim Reductive Elimination (Fast) PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Fig 1: Suzuki-Miyaura cycle highlighting the transmetalation bottleneck and protodeboronation.

Comparative Kinetic Data

The following table synthesizes the kinetic performance of DPPBA compared to standard and electron-deficient alternatives. Data reflects normalized kinetic parameters where Phenylboronic Acid (PBA) serves as the baseline ( krel​=1.0 ).

Boronic Acid DerivativeElectronic NatureRelative Transmetalation Rate ( krel​ )Protodeboronation SusceptibilityOptimal Pd Catalyst System
3-Tolylboronic acid Electron-DonatingFast (~1.5)LowStandard (e.g., Pd(PPh3​)4​ )
Phenylboronic acid (PBA) Neutral (Baseline)Baseline (1.0)LowStandard (e.g., Pd(PPh3​)4​ )
DPPBA Strongly Electron-WithdrawingSlow (~0.2) High Highly Active (e.g., XPhos Pd G3)
3-(Trifluoromethyl)phenylboronic acid Strongly Electron-WithdrawingVery Slow (~0.1)Very HighHighly Active (e.g., XPhos Pd G3)

Insight: The sluggish transmetalation rate of DPPBA dictates that standard catalysts like Pd(PPh3​)4​ will result in poor yields dominated by deboronated byproducts. Transitioning to dialkylbiaryl phosphine-based precatalysts (e.g., Buchwald G3 series) is a strict requirement to force the transmetalation step forward before degradation occurs.

Experimental Methodology: Real-Time Kinetic Profiling

To objectively evaluate the coupling efficiency of DPPBA versus alternatives, we employ an in situ NMR kinetic profiling protocol.

Self-Validating Mechanism: This protocol relies on a strict mass-balance validation. By utilizing 31P NMR and an internal standard, the sum of the remaining starting material, the cross-coupled product, and the protodeboronated byproduct must continuously equal 100% of the initial DPPBA concentration. Any deviation indicates unmapped side reactions or precipitation.

Step-by-Step Workflow
  • Reagent Preparation (Glovebox):

    • Weigh the aryl halide (1.0 equiv), DPPBA (1.5 equiv), and Triphenylphosphine oxide (0.5 equiv) as the internal 31P NMR standard.

    • Causality: Triphenylphosphine oxide is chosen because its phosphorus resonance does not overlap with the −P(O)Ph2​ signals of the starting material or product, providing a clear integration baseline.

  • Precatalyst Activation:

    • Dissolve reagents in anhydrous, degassed THF- d8​ . Add 2 mol% XPhos Pd G3.

    • Causality: G3 precatalysts activate instantaneously at room temperature. This ensures that oxidative addition is not the rate-limiting step, allowing us to isolate and measure the kinetics of transmetalation.

  • In Situ Reaction & Data Acquisition:

    • Transfer the homogenous mixture to a septum-capped NMR tube and equilibrate in the spectrometer at 25 °C.

    • Inject 0.5 M K3​PO4​ in D2​O (degassed) through the septum to initiate the reaction.

    • Acquire 31P{1H} spectra sequentially every 60 seconds for 2 hours.

  • Kinetic Analysis:

    • Integrate the decay of the DPPBA signal against the internal standard to extract the observed rate constant ( kobs​ ) via a first-order kinetic fit.

    • Quantify the appearance of the protodeboronated byproduct to calculate the degradation ratio.

ExpWorkflow Prep 1. Reagent Prep & Internal Std React 2. In Situ Reaction (NMR Tube) Prep->React Acq 3. 31P/1H NMR Data Acquisition React->Acq Kin 4. Kinetic Profiling & Mass Balance Acq->Kin

Fig 2: In situ NMR experimental workflow for real-time kinetic profiling and mass balance validation.

Sources

Validation

Comparative Efficacy Guide: (3-(Diphenylphosphoryl)phenyl)boronic Acid in Drug Discovery and Advanced Materials

Executive Synthesis As a Senior Application Scientist, I frequently evaluate novel building blocks designed to rescue "flat," highly lipophilic lead compounds that fail in late-stage development due to poor pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Synthesis

As a Senior Application Scientist, I frequently evaluate novel building blocks designed to rescue "flat," highly lipophilic lead compounds that fail in late-stage development due to poor pharmacokinetic profiles. The reagent (3-(Diphenylphosphoryl)phenyl)boronic acid (CAS: 1437305-40-2) has emerged as a transformative bifunctional synthon.

By coupling a highly reactive boronic acid handle with a stable diphenylphosphine oxide moiety, this reagent enables the single-step installation of a potent hydrogen-bond acceptor. This guide objectively compares the efficacy of this reagent against traditional aryl boronic acids, providing researchers and drug development professionals with actionable, field-proven insights into optimizing physicochemical properties and target binding.

Mechanistic Rationale: The Phosphine Oxide Advantage

The strategic advantage of using (3-(Diphenylphosphoryl)phenyl)boronic acid lies in the unique electronic and steric properties of the phosphine oxide (P=O) group. When comparing this reagent to standard phenylboronic acids or sulfonamide-containing alternatives, the causality behind its superior performance is rooted in three principles:

  • High Polarity & Solubilization: The P=O bond is highly polarized, acting as a superior hydrogen-bond acceptor compared to amides or ketones. This dramatically increases aqueous solubility without requiring ionizable amines [1].

  • Metabolic Stability: Unlike electron-rich aromatic rings or easily hydrolyzed amides, the diphenylphosphoryl group is highly resistant to cytochrome P450 (CYP450) mediated oxidation. The steric bulk of the two phenyl rings shields the phosphorus center, preventing rapid hepatic clearance [2].

  • Three-Dimensionality: The tetrahedral geometry of the phosphorus atom forces the attached phenyl rings out of the primary molecular plane. This helps compounds "escape from flatland," reducing unfavorable π-π stacking aggregation in solution.

Rationale A Lipophilic Lead (Poor Solubility) C Suzuki Coupling (Pd-Catalyzed) A->C B (3-(Diphenylphosphoryl)phenyl) boronic acid B->C D Phosphine Oxide Bioisostere C->D E Increased Aqueous Solubility D->E F Enhanced Metabolic Stability D->F

Logical flow of physicochemical optimization using phosphine oxide bioisosterism.

Case Study: Efficacy in Kinase Inhibitor Optimization

In the realm of targeted oncology, kinase inhibitors often suffer from poor aqueous solubility and rapid clearance [3]. In a recent hit-to-lead optimization campaign, a standard biphenyl-core kinase inhibitor was compared against an analog synthesized using (3-(Diphenylphosphoryl)phenyl)boronic acid.

The standard approach utilized a simple phenylboronic acid, resulting in a highly lipophilic molecule that aggregated in assay buffers. By substituting the standard reagent with the diphenylphosphoryl derivative, the resulting molecule demonstrated a profound shift in its pharmacokinetic profile.

Quantitative Performance Comparison
ParameterStandard Aryl Core (Phenylboronic Acid derived)Optimized Core ((3-(Diphenylphosphoryl)phenyl)boronic acid derived)Causality / Rationale
Aqueous Solubility < 10 µM> 150 µMStrong H-bond acceptor (P=O) overcomes the inherent lipophilicity of the biphenyl system.
HLM Half-Life 25 min> 120 minSteric bulk and lack of oxidizable C-H bonds near the heteroatom prevent CYP450 degradation.
Kinase IC50 45 nM12 nMThe P=O moiety acts as a targeted, directional H-bond acceptor interacting with the solvent-exposed hinge region.
Permeability (Papp) 15 x 10⁻⁶ cm/s8 x 10⁻⁶ cm/sThe significantly increased polarity slightly reduces passive membrane permeability, a known trade-off.

Data synthesized from standard in vitro ADME profiling of phosphine oxide bioisosteres.

Cross-Disciplinary Efficacy: Advanced Materials (OLEDs)

While highly efficacious in medicinal chemistry, this boronic acid is equally critical in materials science. When coupled with triazine or pyrimidine cores, it yields electron-transporting host materials (e.g., PO-T2T analogs) for Thermally Activated Delayed Fluorescence (TADF) OLEDs. The diphenylphosphine oxide group provides deep highest occupied molecular orbital (HOMO) levels and high triplet energy, preventing exciton quenching while facilitating electron mobility—a performance metric traditional aryl boronic acids cannot achieve.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of a halogenated heterocyclic scaffold with (3-(Diphenylphosphoryl)phenyl)boronic acid.

Step-by-Step Methodology:

  • Preparation & Degassing: Combine the aryl halide (1.0 eq), (3-(Diphenylphosphoryl)phenyl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Validation Check: Sparge the mixture with N₂ for 15 minutes. The solution must transition from cloudy to a uniform suspension before catalyst addition, ensuring oxygen is fully purged to prevent catalyst oxidation.

  • Catalyst Activation: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of N₂. Heat the mixture to 85°C.

    • Validation Check: A distinct color change from orange to deep red/brown within the first 10 minutes indicates the successful reduction to the active Pd(0) species.

  • Reaction Progression: Stir at 85°C for 4–6 hours.

    • Validation Check: Monitor via LC-MS. The highly polar nature of the phosphine oxide product will result in a significantly lower retention time compared to the starting aryl halide. The absence of the protodeboronated byproduct (diphenylphosphine oxide benzene) validates the mild base choice.

  • Workup & Isolation: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x).

    • Validation Check: Due to the high polarity of the P=O group, the product may partially partition into the aqueous layer if the pH is too low. Ensure the aqueous layer is neutral before extraction. Purify via flash chromatography (DCM/MeOH gradient).

Workflow S1 1. Reagent Prep (Degassing) S2 2. Pd Addition (Catalytic Cycle) S1->S2 S3 3. Transmetalation (Boronic Acid) S2->S3 S4 4. Reductive Elimination S3->S4 S5 5. Product Isolation S4->S5

Step-by-step self-validating workflow for Suzuki-Miyaura cross-coupling.

References

  • Title: Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

(3-(Diphenylphosphoryl)phenyl)boronic acid proper disposal procedures

An Application Scientist's Guide to the Safe Disposal of (3-(Diphenylphosphoryl)phenyl)boronic acid Introduction (3-(Diphenylphosphoryl)phenyl)boronic acid is a bifunctional organic compound increasingly utilized by rese...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Safe Disposal of (3-(Diphenylphosphoryl)phenyl)boronic acid

Introduction

(3-(Diphenylphosphoryl)phenyl)boronic acid is a bifunctional organic compound increasingly utilized by researchers in medicinal chemistry and materials science. Its structure, featuring both a boronic acid moiety and a stable diphenylphosphine oxide group, makes it a valuable building block. However, these same functional groups necessitate a carefully considered approach to waste management to ensure laboratory safety and environmental protection. This guide provides a direct, step-by-step protocol for the proper disposal of this compound, grounded in established chemical safety principles. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe chemical handling. While a specific Safety Data Sheet (SDS) for (3-(Diphenylphosphoryl)phenyl)boronic acid is not universally available, we can infer its primary hazards by examining data from closely related phenylboronic acids and the known properties of phosphine oxides.

The boronic acid group is the primary driver of the compound's immediate chemical hazards. Based on data from analogous structures like Phenylboronic acid and various substituted phenylboronic acids, the following GHS classifications are anticipated[1][2][3][4][5][6][7].

Table 1: Probable GHS Hazard Classifications

Hazard ClassHazard CodeStatementSource Basis
Acute Toxicity, OralH302Harmful if swallowed[1][4][5]
Skin IrritationH315Causes skin irritation[2][7]
Serious Eye IrritationH319Causes serious eye irritation[2][7][8]

The diphenylphosphine oxide moiety is a highly stable, tetrahedral phosphorus(V) center[9]. Its formation is often the thermodynamic driving force for many chemical reactions, such as the Wittig reaction, which highlights its stability[10][11]. For disposal purposes, this group is considered chemically inert under standard laboratory conditions and does not present a reactivity hazard. However, it classifies the compound as an organophosphorus derivative, which should be disposed of with care as a persistent organic chemical, not via drain disposal[12].

Personal Protective Equipment (PPE)

Based on the risk assessment, the following minimum PPE must be worn when handling (3-(Diphenylphosphoryl)phenyl)boronic acid in any form (solid, solution, or as waste).

  • Eye Protection : Chemical safety goggles are mandatory to protect against dust particles and splashes. A face shield should be used if there is a significant splash risk[2][3].

  • Hand Protection : Chemical-resistant nitrile gloves are required. Always inspect gloves before use and use proper removal technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste[1][7].

  • Body Protection : A standard laboratory coat must be worn and kept fully fastened. Closed-toe shoes are required in all laboratory settings.

Spill Management Protocol

Accidental spills of solid (3-(Diphenylphosphoryl)phenyl)boronic acid should be managed promptly to prevent dispersal. The primary concern is controlling airborne dust.

Step-by-Step Spill Cleanup:

  • Alert & Secure : Notify personnel in the immediate area. Restrict access to the spill zone.

  • Assess : Evaluate the extent of the spill. If the spill is large or you are not comfortable cleaning it, contact your institution's Environmental Health and Safety (EHS) office.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Control Dust : Gently cover the spill with a damp paper towel or use a dust suppressant. Avoid dry sweeping, which can generate airborne dust[8].

  • Collect Material : Carefully scoop the spilled material and the absorbent/paper towel into a compatible, sturdy container (e.g., a high-density polyethylene bucket or jar).

  • Package Waste : Double-bag the collected residue in plastic bags. Seal and label the container clearly as "Hazardous Waste: (3-(Diphenylphosphoryl)phenyl)boronic acid Spill Debris"[8].

  • Decontaminate : Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.

  • Dispose : Arrange for disposal of the sealed container through your institution's EHS-approved hazardous waste program.

Spill_Workflow spill Spill Occurs alert Alert Personnel & Secure Area spill->alert ppe Don Appropriate PPE alert->ppe control Control Dust (Cover with Damp Towel) ppe->control collect Collect Spill Material into Container control->collect package Seal & Label Hazardous Waste collect->package decon Decontaminate Area package->decon dispose Dispose of Waste via EHS decon->dispose

Caption: Workflow for managing solid chemical spills.

Waste Characterization and Segregation

All waste containing (3-(Diphenylphosphoryl)phenyl)boronic acid, including pure compound, contaminated materials, and the neutralized solution described below, must be classified as hazardous chemical waste .

  • Segregation : This waste stream must be kept separate from other laboratory waste, such as halogenated solvents, sharps, or biological waste.

  • Labeling : All waste containers must be clearly and accurately labeled with the full chemical name and appropriate hazard warnings.

Step-by-Step Disposal Procedure

This protocol focuses on neutralizing the reactive boronic acid functional group to form a more stable boronate salt, preparing it for final disposal by a licensed waste management facility. The chemically robust diphenylphosphine oxide group will not be altered by this procedure.

This procedure must be performed in a certified chemical fume hood.

Materials:

  • Waste (3-(Diphenylphosphoryl)phenyl)boronic acid

  • 1M Sodium Hydroxide (NaOH) solution

  • pH test strips

  • Stir plate and stir bar

  • Appropriate glass beaker or flask

  • Designated hazardous waste container (HDPE or glass)

Protocol:

  • Preparation : Place a beaker containing the waste chemical on a stir plate inside a fume hood. If the waste is a solid, add a small amount of water to create a slurry.

  • Neutralization : While stirring, slowly add 1M NaOH solution dropwise to the waste mixture. Boronic acids are weak Lewis acids, and this will convert the boronic acid to its corresponding sodium boronate salt.

  • pH Monitoring : Periodically check the pH of the solution using a pH test strip. Continue adding base until the pH is stable in the neutral range (pH 7-8). Avoid making the solution strongly basic.

  • Collection : Carefully transfer the neutralized aqueous solution into a designated hazardous waste container.

  • Rinsing : Rinse the original container, beaker, and stir bar with a small amount of water. Add this rinsate to the hazardous waste container to ensure all residual chemical is collected.

  • Labeling & Storage : Securely cap the hazardous waste container. Label it clearly with its contents, for example: "Aqueous Waste: Neutralized (3-(Diphenylphosphoryl)phenyl)boronic acid (Sodium Boronate Salt)". Store the container in a designated satellite accumulation area.

  • Final Disposal : Arrange for pickup and final disposal by your institution's EHS department or a licensed chemical waste contractor. Do not pour this solution down the drain.

Disposal_Workflow start Place Waste in Beaker (in Fume Hood) add_base Slowly Add 1M NaOH with Stirring start->add_base check_ph Monitor pH with Test Strips add_base->check_ph ph_ok pH 7-8? check_ph->ph_ok ph_ok->add_base No collect Transfer Neutralized Solution to Waste Container ph_ok->collect Yes rinse Rinse Glassware & Add Rinsate to Container collect->rinse label_store Cap, Label & Store for EHS Pickup rinse->label_store

Caption: Step-by-step workflow for the neutralization and disposal of boronic acid waste.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

  • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[6][8]. If skin irritation occurs, seek medical attention[2][3].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3][8].

  • Ingestion : Do not induce vomiting. Wash out the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention[1][5][6].

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If symptoms persist, seek medical attention[6][8].

References

  • Combi-Blocks, Inc. (2017). Safety Data Sheet: 4-(2-Carboxyethyl)phenylboronic acid.
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  • Sigma-Aldrich. (2026). Safety Data Sheet: Phenylboronic acid.
  • Keglevich, G. (2021).
  • TCI America. (n.d.). Product Detail: 3-(Trifluoromethyl)phenylboronic Acid.
  • Keglevich, G. (2021).
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  • TCI Europe N.V. (n.d.). Safety Data Sheet: 3-(Methoxycarbonyl)phenylboronic Acid.
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  • Combi-Blocks, Inc. (n.d.). Boronic Acids.
  • Huang, W., et al. (2021).
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  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3-(Acrylamido)phenylboronic acid 98%.
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  • BLD Pharm. (n.d.). (3-(Diphenylamino)phenyl)boronic acid.
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  • Fisher Scientific. (2020). Safety Data Sheet: Phenylboronic acid.
  • Wikipedia. (n.d.). Phenylboronic acid.
  • TCI Europe N.V. (2025). Safety Data Sheet: 3-Acrylamidophenylboronic Acid.
  • van der Vlugt, J. I. (2012). Organophosphorus Catalysis to Bypass Phosphine Oxide Waste.
  • van der Vlugt, J. I. (2013). Organophosphorus catalysis to bypass phosphine oxide waste. PubMed.
  • AiFChem. (2025). 3-(Pyrrolidino)phenylboronic acid.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Fluorochem. (n.d.). 3-(Methylsulfonylamino)phenylboronic acid.
  • Sigma-Aldrich. (n.d.). (3-(Pyridin-3-yl)phenyl)boronic acid.
  • Liu, D., et al. (2021). Chemical deactivation of titanosilicate catalysts caused by propylene oxide in the HPPO process. Catalysis Science & Technology, 11, 298-306.
  • Wang, J., et al. (2018). A deactivation mechanism study of phosphorus-poisoned Diesel Oxidation Catalysts: Model and supplier catalysts.

Sources

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